molecular formula C10H12N4O3 B13864281 2',3'-Dideoxyinosine-13C2,15N

2',3'-Dideoxyinosine-13C2,15N

カタログ番号: B13864281
分子量: 239.21 g/mol
InChIキー: BXZVVICBKDXVGW-XGXVVXCKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2',3'-Dideoxyinosine-13C2,15N is a useful research compound. Its molecular formula is C10H12N4O3 and its molecular weight is 239.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2',3'-Dideoxyinosine-13C2,15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3'-Dideoxyinosine-13C2,15N including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C10H12N4O3

分子量

239.21 g/mol

IUPAC名

9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1/i8+1,9+1,13+1

InChIキー

BXZVVICBKDXVGW-XGXVVXCKSA-N

異性体SMILES

C1C[C@@H](O[C@@H]1CO)N2C=[15N][13C]3=[13C]2N=CNC3=O

正規SMILES

C1CC(OC1CO)N2C=NC3=C2N=CNC3=O

製品の起源

United States
Foundational & Exploratory

An In-Depth Technical Guide to 2',3'-Dideoxyinosine-13C2,15N: Properties and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties and applications of 2',3'-Dideoxyinosine-13C2,15N, an isotopically labeled form of the antiretroviral drug Didanosine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical characteristics, spectroscopic analysis, and pivotal role of this compound in modern analytical methodologies.

Introduction: The Significance of Isotopic Labeling

2',3'-Dideoxyinosine (ddI), also known as Didanosine, is a synthetic nucleoside analog of deoxyadenosine. It functions as a potent inhibitor of the HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle.[1][2] By incorporating stable isotopes of carbon (¹³C) and nitrogen (¹⁵N) into the Didanosine molecule, we create 2',3'-Dideoxyinosine-13C2,15N. This labeled compound is chemically identical to the parent drug but possesses a distinct mass.[3][4] This key difference makes it an invaluable tool, particularly as an internal standard in quantitative bioanalysis using mass spectrometry.[5][6][7] The use of stable isotope-labeled internal standards is considered the gold standard in LC-MS/MS assays, as it effectively corrects for variability in sample preparation, chromatography, and ionization, leading to highly accurate and precise results.[5][8][9][10]

Physicochemical Properties

The physicochemical properties of 2',3'-Dideoxyinosine-13C2,15N are fundamentally the same as those of unlabeled Didanosine, with a slight increase in molecular weight due to the heavier isotopes.

PropertyValueReference
Molecular Formula C₈¹³C₂H₁₂N₃¹⁵NO₃[3]
Molecular Weight 239.21 g/mol [3][4]
Appearance White solid[1][3]
Melting Point 160-163°C (decomposes)[1][11]
Solubility Soluble in DMSO and polyethylene glycol. 10 to 50 mg/mL in water at 21°C.[1][11]
pKa 9.13[1]
LogP -1.24[1]

Note: The molecular weight of unlabeled Didanosine is 236.23 g/mol .[1][12]

Synthesis of Isotopically Labeled Didanosine

The synthesis of 2',3'-Dideoxyinosine-13C2,15N involves the incorporation of ¹³C and ¹⁵N atoms into the purine ring structure. While specific, detailed synthetic routes for this exact multi-labeled compound are proprietary, the general approach involves utilizing labeled precursors in the chemical synthesis of the nucleoside.[13][14][15][16] A common method for creating the dideoxyribose moiety is through the radical deoxygenation of a protected inosine derivative.[4][17] For the purine base, ¹³C and ¹⁵N labeled precursors can be introduced during the ring construction.[13][14]

Spectroscopic Analysis

The isotopic labels in 2',3'-Dideoxyinosine-13C2,15N give rise to distinct spectroscopic signatures compared to the unlabeled compound.

Mass Spectrometry

In mass spectrometry, 2',3'-Dideoxyinosine-13C2,15N will exhibit a molecular ion peak that is 3 m/z units higher than that of unlabeled Didanosine. This mass shift is the cornerstone of its use as an internal standard in quantitative LC-MS/MS methods.[10][18] The fragmentation pattern in tandem mass spectrometry (MS/MS) will also show corresponding mass shifts for fragments containing the labeled atoms, allowing for highly specific detection.

NMR Spectroscopy

In ¹H NMR spectroscopy, the spectra of the labeled and unlabeled compounds will be very similar.[19][20] However, in ¹³C NMR, the signals for the two labeled carbon atoms will be observable and can be assigned based on established ¹³C NMR data for purine nucleosides.[21] ¹⁵N NMR spectroscopy can be used to directly observe the labeled nitrogen atom, which can be a valuable tool for studying the electronic environment and interactions of the purine ring.[22]

Mechanism of Action and Metabolism

Didanosine is a prodrug that is intracellularly converted to its active form, dideoxyadenosine triphosphate (ddATP).[12][23] ddATP acts as a competitive inhibitor of HIV-1 reverse transcriptase and also as a chain terminator when incorporated into the growing viral DNA strand, due to the absence of a 3'-hydroxyl group.[1][12][24]

The metabolic pathway of Didanosine is believed to follow the same routes as endogenous purines.

Metabolism ddI Didanosine (ddI) Hypoxanthine Hypoxanthine ddI->Hypoxanthine PNP ddATP ddATP (Active form) ddI->ddATP Intracellular Kinases Xanthine Xanthine Hypoxanthine->Xanthine XOD UricAcid Uric Acid Xanthine->UricAcid XOD

Caption: Metabolic pathway of Didanosine. PNP = purine nucleoside phosphorylase; XOD = xanthine oxidase.

Applications in Pharmacokinetic and Metabolism Studies

The primary application of 2',3'-Dideoxyinosine-13C2,15N is as an internal standard in bioanalytical methods, particularly for pharmacokinetic (PK) and metabolism studies.[7][25] Its near-identical chemical and physical properties to the unlabeled drug ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[6][8] This co-elution and co-ionization allow for the accurate correction of any analyte loss or matrix effects, which are common challenges in the analysis of biological samples.[5][9]

Analytical Methodologies: A Validated LC-MS/MS Protocol

The use of a stable isotope-labeled internal standard is crucial for developing robust and reliable bioanalytical methods.[5][6] Below is a representative step-by-step protocol for the quantification of Didanosine in human plasma using 2',3'-Dideoxyinosine-13C2,15N as an internal standard.

Experimental Protocol: Quantification of Didanosine in Human Plasma
  • Preparation of Calibration Standards and Quality Controls:

    • Prepare stock solutions of Didanosine and 2',3'-Dideoxyinosine-13C2,15N in a suitable solvent (e.g., methanol).

    • Spike blank human plasma with known concentrations of Didanosine to create calibration standards and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (2',3'-Dideoxyinosine-13C2,15N).

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UPLC system.[26][27][28][29]

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions:

      • Didanosine: Monitor the transition from the parent ion to a specific product ion.

      • 2',3'-Dideoxyinosine-13C2,15N: Monitor the corresponding mass-shifted transition.

  • Data Analysis:

    • Integrate the peak areas for both the analyte (Didanosine) and the internal standard (2',3'-Dideoxyinosine-13C2,15N).

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Determine the concentration of Didanosine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (ddI-13C2,15N) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation & Reconstitution Centrifuge->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: A typical bioanalytical workflow for the quantification of Didanosine using a stable isotope-labeled internal standard.

Conclusion

2',3'-Dideoxyinosine-13C2,15N is an indispensable tool in the development and clinical evaluation of Didanosine. Its use as an internal standard in LC-MS/MS-based bioanalysis ensures the highest level of accuracy and precision, which is paramount for regulatory submissions and for understanding the pharmacokinetic and metabolic profile of this important antiretroviral agent. This guide has provided a detailed overview of its chemical properties and a practical framework for its application, underscoring its critical role in modern pharmaceutical research.

References

  • Barry, M., Back, D., Ormesher, S., Beeching, N., & Nye, F. (1993). Metabolism of didanosine (ddI) by erythrocytes: pharmacokinetic implications. British Journal of Clinical Pharmacology, 36(1), 87-88. [Link]

  • Gaggelli, E., Gaggelli, N., & Valensin, G. (1992). Structural analysis of 2',3'-dideoxyinosine, 2',3'-dideoxyadenosine, 2',3'-dideoxyguanosine and 2',3'-dideoxycytidine by 500-MHz 1H-NMR spectroscopy and ab-initio molecular orbital calculations. Journal of Biochemical and Biophysical Methods, 25(4), 253-272. [Link]

  • Wikipedia. (2024). Didanosine. [Link]

  • Pharmaffiliates. (n.d.). 2',3'-Dideoxyinosine-13C2,15N. [Link]

  • Gao, H., & Au, J. L. (1994). Percutaneous absorption of 2',3'-dideoxyinosine in rats. Pharmaceutical research, 11(1), 105–110. [Link]

  • Xie, F., Zhang, Y., Li, X., Wang, Z., Liu, H., & Zhong, D. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of pharmaceutical and biomedical analysis, 107, 139–144. [Link]

  • PubChem. (n.d.). Didanosine. [Link]

  • PubChem. (n.d.). Deoxyinosine. [Link]

  • Lambert, J. S., Seidlin, M., Reichman, R. C., Plank, C. S., Laverty, M., Morse, G. D., Knupp, C., McLaren, C., Pettinelli, C., & Valentine, F. T. (1990). 2',3'-dideoxyinosine (ddI) in patients with the acquired immunodeficiency syndrome or AIDS-related complex. A phase I trial. The New England journal of medicine, 322(19), 1333–1340. [Link]

  • Hartman, N. R., Yarchoan, R., Pluda, J. M., Thomas, R. V., Marczyk, K. S., Broder, S., & Johns, D. G. (1990). Pharmacokinetics of 2',3'-dideoxyadenosine and 2',3'-dideoxyinosine in patients with severe human immunodeficiency virus infection. Clinical pharmacology and therapeutics, 47(5), 647–654. [Link]

  • de Oliveira, A. C., de Santana, D. P., & Bonato, P. S. (2009). Analysis of in vivo absorption of didanosine tablets in male adult dogs by HPLC. Journal of the Brazilian Chemical Society, 20(8), 1547-1553. [Link]

  • Xu, L., Lei, M., Guo, H., Gan, W., Hu, L., Zhou, Y., & Li, G. (2015). Simultaneous determination of 2',3'-dideoxyinosine and the active metabolite, 2',3'-dideoxyadenosine-5'-triphosphate in human peripheral-blood mononuclear cell by HPLC-MS/MS and the application to cell pharmacokinetics. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1002, 337–342. [Link]

  • Gough, G. R., & Kasprzyk, P. G. (2022). Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine. Current Protocols, 2(1), e341. [Link]

  • ResearchGate. (n.d.). Analytical method development and validation of different marketed Didanosine tablets by RP-HPLC. [Link]

  • ResearchGate. (n.d.). Chemical Synthesis of 13C and 15N Labeled Nucleosides. [Link]

  • Barry, M., Back, D., Ormesher, S., Beeching, N., & Nye, F. (1993). Metabolism of didanosine (ddI) by erythrocytes: pharmacokinetic implications. British journal of clinical pharmacology, 36(1), 87–88. [Link]

  • Gaggelli, E., Gaggelli, N., & Valensin, G. (1998). Complexation of antiretroviral nucleosides 2′,3′-dideoxyinosine, 2′,3′-dideoxyadenosine and 2′,3′-dideoxyguanosine with β-cyclodextrin. A 1H NMR study. Journal of the Chemical Society, Perkin Transactions 2, (2), 401-405. [Link]

  • Dai, Q., Lea, C. R., Lu, J., & Piccirilli, J. A. (2007). Syntheses of (2')3'-15N-amino-(2')3'-deoxyguanosine and determination of their pKa values by 15N NMR spectroscopy. Organic letters, 9(16), 3057–3060. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). RP-HPLC Method Development and Validation for Determination of Didanosine in Pharmaceutical Dosage Forms. [Link]

  • Jagadish, B., Field, J. A., Chorover, J., Sierra-Alvarez, R., Abrell, L., & Mash, E. A. (2014). Synthesis of 13C and 15N labeled 2,4-dinitroanisole. Journal of labelled compounds & radiopharmaceuticals, 57(6), 434–436. [Link]

  • Waters Corporation. (2018). Internal Standard Options for Peptide LC-MS Quantification - Part 1. [Link]

  • Nuvisan. (n.d.). Custom radiolabelling & stable isotope synthesis. [Link]

  • U.S. Food and Drug Administration. (2001). VIDEX EC (didanosine) Delayed-Release Capsules. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • ChemRxiv. (2022). Deuteron-proton isotope correlation spectroscopy of molecular solids. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Didanosine? [Link]

  • Kowalczuk, D., & Mroczek, T. (2019). Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects. Journal of pharmaceutical and biomedical analysis, 162, 148–155. [Link]

  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

  • ResearchGate. (n.d.). Metabolic pathway of didanosine. [Link]

  • Akamatsu, H., Tani, S., & Kakehi, K. (2004). Synthesis of 2',3'-dideoxyinosine via radical deoxygenation. Nucleosides, nucleotides & nucleic acids, 23(1-2), 335–343. [Link]

  • Science.gov. (n.d.). isotope-labeled internal standards: Topics. [Link]

  • Morse, G. D., Shelton, M. J., & O'Donnell, A. M. (1992). Didanosine measurement by radioimmunoassay. Antimicrobial agents and chemotherapy, 36(8), 1767–1771. [Link]

  • ResearchGate. (n.d.). Synthesis of 13C and 15N isotope labeled triazine inhibitors for the mechanistic study of dihydropteridine reductase. [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • Clinical Info HIV.gov. (2018). Archived Drugs - Didanosine (Videx, ddI). [Link]

Sources

A Guide to the Molecular Weight Difference Between Didanosine and Its ¹³C₂,¹⁵N Analog: Principles and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Didanosine and the Role of Stable Isotope Labeling

Didanosine (2',3'-dideoxyinosine, ddI) is an antiviral medication used in the management of HIV/AIDS.[1][2][3] As a synthetic purine nucleoside analogue, it acts as a reverse transcriptase inhibitor to prevent the virus from replicating.[4][5] In the realm of drug development and clinical pharmacology, the precise quantification of such therapeutic agents in biological matrices is paramount for understanding their pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME).[6][7]

To achieve the highest levels of accuracy and precision in bioanalytical methods, particularly those employing mass spectrometry, stable isotope-labeled (SIL) internal standards are considered the gold standard.[8][9] These standards are versions of the drug molecule where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[10] This guide provides an in-depth technical examination of the molecular weight difference between standard Didanosine and its ¹³C₂,¹⁵N-labeled analog, exploring the foundational calculations, the rationale behind its use, and a practical experimental framework.

Part 1: Calculating the Precise Molecular Weight Difference

The fundamental utility of a SIL analog in mass spectrometry lies in its mass difference from the unlabeled analyte. While chemically identical in terms of reactivity and chromatographic behavior, its increased mass allows it to be distinguished by the mass spectrometer.[11]

Molecular Formulas
  • Didanosine (Unlabeled) : The chemical formula is C₁₀H₁₂N₄O₃.[1][12][13]

  • Didanosine-¹³C₂,¹⁵N : The molecular formula, indicating the specific isotopic incorporation, is C₈¹³C₂H₁₂N₃¹⁵NO₃.[14] This signifies that two of the ten carbon atoms are the ¹³C isotope, and one of the four nitrogen atoms is the ¹⁵N isotope.

Isotopic Mass Contributions

To calculate the precise monoisotopic mass, we must use the exact atomic masses of the most abundant or specified isotopes, not the average atomic weights found on the periodic table.

Element/IsotopeStandard Atomic Mass (Da)Source
Carbon-12 (¹²C)12.000000000[15][16][17]
Carbon-13 (¹³C)13.003354835[18][19][20][21]
Hydrogen-1 (¹H)1.007825032N/A
Nitrogen-14 (¹⁴N)14.003074004[22][23][24]
Nitrogen-15 (¹⁵N)15.000108898[25][26][27]
Oxygen-16 (¹⁶O)15.994914620N/A

Note: Masses for ¹H and ¹⁶O are standard accepted values for the most common isotope.

Step-by-Step Mass Calculation
  • Unlabeled Didanosine (C₁₀H₁₂N₄O₃) :

    • Carbon: 10 × 12.000000000 Da = 120.000000000 Da

    • Hydrogen: 12 × 1.007825032 Da = 12.093900384 Da

    • Nitrogen: 4 × 14.003074004 Da = 56.012296016 Da

    • Oxygen: 3 × 15.994914620 Da = 47.984743860 Da

    • Total Monoisotopic Mass = 236.09094026 Da [12]

  • Didanosine-¹³C₂,¹⁵N (C₈¹³C₂H₁₂N₃¹⁵NO₃) :

    • Carbon-12: 8 × 12.000000000 Da = 96.000000000 Da

    • Carbon-13: 2 × 13.003354835 Da = 26.006709670 Da

    • Hydrogen: 12 × 1.007825032 Da = 12.093900384 Da

    • Nitrogen-14: 3 × 14.003074004 Da = 42.009222012 Da

    • Nitrogen-15: 1 × 15.000108898 Da = 15.000108898 Da

    • Oxygen: 3 × 15.994914620 Da = 47.984743860 Da

    • Total Monoisotopic Mass = 239.094684824 Da (Calculated based on provided formula[14])

Calculated Molecular Weight Difference

The difference is calculated by subtracting the mass of the unlabeled molecule from the labeled one:

239.094684824 Da - 236.09094026 Da = 3.003744564 Da

This mass shift of approximately +3 Da is the critical feature that enables its use as an internal standard.

Data Summary
CompoundMolecular FormulaIsotopic CompositionMonoisotopic Molecular Weight (Da)
DidanosineC₁₀H₁₂N₄O₃Natural Abundance236.091
Didanosine AnalogC₈¹³C₂H₁₂N₃¹⁵NO₃2 x ¹³C, 1 x ¹⁵N239.095
Difference +3.004

Part 2: Scientific Rationale and Application

The Principle of Isotopic Dilution Mass Spectrometry

The use of a SIL internal standard is the cornerstone of the isotopic dilution method. The core principle is that the SIL standard is chemically and physically identical to the analyte of interest. Therefore, it experiences the exact same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. Any loss of analyte during extraction or any suppression of the ionization signal due to matrix effects will be mirrored perfectly by the SIL standard.[8] By adding a known quantity of the SIL standard to every sample at the beginning of the workflow, the ratio of the analyte's signal to the standard's signal remains constant, regardless of analytical variability. This allows for highly accurate and precise quantification.

Visualization of the Didanosine Structure and Labeling

The diagram below illustrates the structure of Didanosine and highlights the purine ring system where the ¹³C and ¹⁵N labels are typically incorporated to ensure they are not lost through metabolic processes.

Caption: Didanosine structure with labeling sites indicated.

Visualization of a Bioanalytical Workflow

The following workflow demonstrates the central role of the SIL internal standard in a typical pharmacokinetic study.

Bioanalytical_Workflow cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with Known Amount of Didanosine-¹³C₂,¹⁵N (Internal Standard) sample->add_is extraction Sample Preparation (e.g., Protein Precipitation, SPE) add_is->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms peak_analyte Peak Area of Didanosine (Analyte) lc_ms->peak_analyte peak_is Peak Area of Didanosine-¹³C₂,¹⁵N (IS) lc_ms->peak_is ratio Calculate Ratio (Analyte Area / IS Area) peak_analyte->ratio peak_is->ratio calibration Calibration Curve (Known Concentrations vs. Ratio) ratio->calibration Establishment quant Quantify Unknown Sample Concentration ratio->quant calibration->quant Interpolation

Caption: LC-MS/MS workflow for drug quantification.

Part 3: Experimental Protocol

Quantification of Didanosine in Human Plasma using LC-MS/MS

This protocol describes a validated method for determining the concentration of Didanosine in human plasma, a critical procedure in clinical trials and therapeutic drug monitoring.

1. Materials and Reagents

  • Didanosine analytical standard

  • Didanosine-¹³C₂,¹⁵N internal standard (IS)

  • Human plasma (K₂EDTA as anticoagulant)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Separately dissolve Didanosine and Didanosine-¹³C₂,¹⁵N in methanol to create primary stock solutions.

  • Working Standard Solutions: Serially dilute the Didanosine stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards ranging from 1 ng/mL to 2000 ng/mL.

  • Internal Standard Working Solution (50 ng/mL): Dilute the Didanosine-¹³C₂,¹⁵N stock solution with 50:50 acetonitrile:water.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (50 ng/mL) to every tube except for blank matrix samples. Vortex briefly.

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5-10 µL onto the LC-MS/MS system.

4. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system capable of binary gradients.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI Positive.

  • MRM Transitions (Multiple Reaction Monitoring):

    • Didanosine: Q1: 237.1 -> Q3: 137.1 (Quantifier)

    • Didanosine-¹³C₂,¹⁵N: Q1: 240.1 -> Q3: 140.1 (Quantifier)

    • Note: Transitions are illustrative and must be optimized experimentally.

5. Data Analysis and Validation

  • Integrate the peak areas for both the Didanosine and the Didanosine-¹³C₂,¹⁵N MRM transitions.

  • Calculate the peak area ratio (Didanosine Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting.

  • Determine the concentration of Didanosine in unknown samples by interpolating their peak area ratios from the calibration curve.

  • The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, stability, and matrix effect.

Conclusion

The deliberate and precise introduction of stable isotopes into a drug molecule like Didanosine creates a powerful analytical tool. The resulting mass difference of approximately +3 Da for the ¹³C₂,¹⁵N analog is the key physical property that allows it to serve as an ideal internal standard in mass spectrometric assays. This approach, grounded in the principle of isotopic dilution, enables researchers and clinicians to overcome the inherent variability of sample preparation and analysis, leading to highly reliable and accurate quantification of the drug in biological systems. The use of such standards is not merely a technical convenience but a fundamental component of modern, high-integrity drug development and pharmacokinetic research.[6][28][29][30]

References

  • PubChem. Didanosine | C10H12N4O3 | CID 135398739. Available from: [Link]

  • Bionity.com. Didanosine. Available from: [Link]

  • Wikipedia. Didanosine. Available from: [Link]

  • Drugs.com. Didanosine: Package Insert / Prescribing Information / MOA. Available from: [Link]

  • U.S. Food and Drug Administration. VIDEX (didanosine) Label. Available from: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • Wikipedia. Carbon-13. Available from: [Link]

  • KAERI Nuclear Data Center. N-14. Available from: [Link]

  • Wikipedia. Carbon-12. Available from: [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Available from: [Link]

  • Wikipedia. Isotopes of nitrogen. Available from: [Link]

  • Metabolic Solutions. Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available from: [Link]

  • PubChem. Carbon-13. Available from: [Link]

  • Britannica. Carbon-12 | isotope. Available from: [Link]

  • ACS Publications. Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Available from: [Link]

  • Isotopes Matter. Atomic Weight Calculator. Available from: [Link]

  • CODATA. molar mass of carbon-12. Available from: [Link]

  • PubChem. Nitrogen-15. Available from: [Link]

  • National Institute of Standards and Technology. Atomic Weights and Isotopic Compositions for Carbon. Available from: [Link]

  • SCION Instruments. The Role of Internal Standards In Mass Spectrometry. Available from: [Link]

  • ResearchGate. The use of stable isotopes in drug metabolism studies. Available from: [Link]

  • ChemLin. Nitrogen-15 - isotopic data and properties. Available from: [Link]

  • Physics Stack Exchange. Is 12 amu for Carbon-12 exact or rounded?. Available from: [Link]

  • ChemLin. Nitrogen-14 - isotopic data and properties. Available from: [Link]

  • AAP Publications. Stable Isotopes Labeling of Drugs in Pediatric Clinical Pharmacology. Available from: [Link]

  • Quora. What is the atomic mass number of carbon-13 (6 protons, 7 neutrons, 6 electrons)?. Available from: [Link]

  • Quora. What is the mass of one Carbon 12 atom in grams?. Available from: [Link]

  • LGC Group. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available from: [Link]

  • PubMed. Isotopic Labeling of Metabolites in Drug Discovery Applications. Available from: [Link]

  • Quora. Is the molar mass of nitrogen 14 or 28?. Available from: [Link]

  • WebQC.org. N(nitrogeno)15 molar mass. Available from: [Link]

  • Brainly.in. 'The relative atomic mass of Nitrogen is 14'. Explain its meaning.. Available from: [Link]

  • U.S. Environmental Protection Agency. Nitrogen, isotope of mass 15, at. - Substance Details - SRS. Available from: [Link]

Sources

Technical Guide: Structural Characterization and Bioanalytical Application of 2',3'-Dideoxyinosine-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2',3'-Dideoxyinosine-


  (Didanosine-

) is the "gold standard" Stable Isotope Labeled Internal Standard (SIL-IS) for the quantitative bioanalysis of Didanosine (ddI) via LC-MS/MS. Unlike deuterium-labeled analogs, which carry risks of hydrogen-deuterium exchange (HDX) in protic solvents and chromatographic isotope effects, this

analog provides absolute metabolic and chemical stability.

This guide details the structural logic, fragmentation mechanics, and a self-validating extraction protocol for this critical reagent in antiretroviral drug development.

Structural Architecture & Isotopic Labeling Logic

The Molecule

Didanosine is a synthetic purine nucleoside analogue active against HIV-1.[1] Structurally, it consists of a hypoxanthine base attached to a 2',3'-dideoxyribose sugar ring.

Isotopic Positioning: The "Glycine Insertion"

Commercially available Didanosine-


 is typically synthesized via a de novo purine synthesis route using [U-

]-Glycine
as a precursor. This results in the heavy atoms being incorporated into the imidazole ring of the hypoxanthine base.
  • Labeling Positions:

    • Carbon-13 (

      
      ):  Positions 4 and 5 of the purine ring.
      
    • Nitrogen-15 (

      
      ):  Position 7 of the purine ring.
      

This specific positioning is bioanalytically superior to sugar labeling because the primary fragmentation pathway in mass spectrometry involves the loss of the sugar moiety. By labeling the base, the fragment ion retains the isotopic tag, allowing for interference-free detection.

Structural Visualization

The following diagram illustrates the molecular structure and the specific atoms carrying the stable isotopes.

DidanosineStructure cluster_base Hypoxanthine Base (Labeled) cluster_sugar Dideoxyribose Sugar (Unlabeled) N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 C4 C4 (13C) N3->C4 C5 C5 (13C) C4->C5 C6 C6 C5->C6 N7 N7 (15N) C5->N7 C6->N1 C8 C8 N7->C8 N9 N9 C8->N9 N9->C4 C1p C1' N9->C1p O4p O C1p->O4p C5p C5'-OH O4p->C5p

Figure 1: Structural map of Didanosine-


. Red nodes indicate heavy isotope positions derived from labeled glycine.

Mass Spectrometry Mechanics

Fragmentation Pathway (ESI+)

In positive electrospray ionization (ESI+), Didanosine forms a protonated molecular ion


.[2] Upon collision-induced dissociation (CID), the weakest bond—the N-glycosidic bond connecting the base to the sugar—cleaves.
  • Neutral Loss: The dideoxyribose sugar is lost as a neutral fragment (Mass ~84 Da).

  • Product Ion: The charge is retained on the protonated hypoxanthine base.

Mass Shift Table

Because the label is located on the base, the mass shift is preserved in the transition.

AnalytePrecursor Ion (Q1)Neutral Loss (Sugar)Product Ion (Q3)Mass Shift
Didanosine (Native)

237.1
~100 Da (Sugar)

137.1
-
Didanosine-


240.1
~100 Da (Sugar)

140.1
+3 Da

Critical Insight: If the label were on the sugar, the Q3 ion for the IS would be


 137.1, identical to the native drug. This would cause "cross-talk" and invalidate the method. The base-labeled structure described here prevents this.

Bioanalytical Protocol (Self-Validating)

Warning: Acid Instability. Didanosine is acid-labile. The glycosidic bond hydrolyzes rapidly in acidic media (pH < 3).

  • Constraint: Do NOT use high concentrations of Formic Acid (FA) or TFA in the extraction solvent.

  • Solution: Use neutral extraction or rapid chromatography with weak buffers.

Reagents[3]
  • Stock Solution: Dissolve Didanosine-

    
     in 50:50 Methanol:Water (neutral pH) to 1 mg/mL. Store at -20°C.
    
  • IS Working Solution (ISWS): Dilute Stock to 500 ng/mL in water.

Sample Preparation (Protein Precipitation)

This method minimizes acid exposure time.

  • Aliquot: Transfer 50 µL of plasma (K2EDTA) to a 96-well plate.

  • Spike: Add 10 µL of ISWS (500 ng/mL). Vortex 30s.

  • Precipitate: Add 200 µL of Acetonitrile (100%) . Note: Do not add acid here.

  • Agitate: Vortex 5 mins @ 1200 rpm.

  • Clarify: Centrifuge @ 4000g for 10 mins at 4°C.

  • Dilute: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL 10mM Ammonium Acetate (pH 6.5) .

    • Why? Diluting with an aqueous buffer improves peak shape on C18 columns and buffers the sample against on-column hydrolysis.

LC-MS/MS Conditions
  • Column: Waters XBridge C18 (or equivalent), 2.1 x 50 mm, 3.5 µm. (High pH stability preferred).

  • Mobile Phase A: 10mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% -> 90% B

    • 2.5-3.5 min: 90% B

    • 3.6 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Analytical Workflow Diagram

Workflow start Plasma Sample (Didanosine) spike Spike IS (Didanosine-13C2,15N) start->spike ppt Precipitation (100% ACN) spike->ppt  Mix   centrifuge Centrifuge (4000g, 10 min) ppt->centrifuge dilute Dilution (10mM NH4OAc) centrifuge->dilute  Supernatant   inject LC-MS/MS Injection (Neutral pH Mobile Phase) dilute->inject

Figure 2: Optimized bioanalytical workflow emphasizing neutral pH conditions to prevent IS degradation.

References

  • LGC Standards / TRC. 2',3'-Dideoxyinosine-13C2,15N Product Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135398739, Didanosine. Retrieved from

  • Becher, F. et al. (2003). Liquid chromatographic-tandem mass spectrometric assay for the simultaneous determination of didanosine and stavudine. Journal of Chromatography B. Retrieved from

  • Mitsuya, H. et al. (1990). Metabolism of 2',3'-dideoxyinosine (ddI) in human blood. NIH PubMed. Retrieved from

Sources

Technical Guide: Solubility & Handling of 2',3'-Dideoxyinosine-13C2,15N

[1]

Executive Summary

This guide details the solubility profile and critical handling protocols for 2',3'-Dideoxyinosine-13C2,15N (Didanosine-13C2,15N).[1] As a stable isotope-labeled internal standard (SIL-IS) used in LC-MS/MS quantitation of antiretrovirals, this compound presents a unique challenge: while its solubility mirrors the unlabeled parent drug, its structural integrity is compromised by acid-catalyzed hydrolysis .[1]

Core Directive: Unlike many nucleoside analogues (e.g., Zidovudine), 2',3'-Dideoxyinosine is extremely acid-labile.[1] Standard bioanalytical protocols that utilize 0.1% Formic Acid or dilute TFA for solubilization will cause rapid degradation of this standard, leading to quantitation errors and signal loss.[1] Neutral or basic conditions are mandatory for stock preparation. [2]

Physicochemical Context

To understand the solubility behavior of the labeled compound, we rely on the physicochemical constants of the parent molecule, as the isotopic substitution (


1
PropertyValueImplication for Solubility
Molecular Formula

Polar, hydrophilic molecule.[1][2]
LogP (Octanol/Water) -1.24 (Hydrophilic)Poor solubility in non-polar solvents (Hexane, DCM).[1][2]
pKa ~9.12 (Purine ring)Ionizes in basic conditions; neutral in physiological pH.[1][2]
Acid Stability Unstable (pH < 3) CRITICAL: Cleavage of N-glycosidic bond occurs rapidly.[1][2]
The Isotope Effect

The

11Didanosine (unlabeled)

Solubility Profile in Organic Solvents[1][2][3][4][5]

The following data categorizes solvents by their suitability for preparing Stock Solutions (>1 mg/mL) versus Working Solutions (<100 µg/mL).

Table 1: Solvent Compatibility Matrix[1][2]
SolventSolubility RatingEstimated LimitRoleApplication Notes
DMSO High > 20 mg/mLPrimary Stock Recommended. Excellent stability; prevents evaporation.[1][2] Freezes at 19°C.
Methanol Moderate/High ~10 mg/mLWorking Stock Good for intermediate dilutions.[1][2] Compatible with LC-MS mobile phases.[1]
Water (pH > 7) High~27 mg/mLDiluentRisk: Bacterial growth and pH drift.[1][2] Only use buffered (pH 8).
Ethanol Moderate< 5 mg/mLAlternativeLower solubility than MeOH.[1][2] Not recommended for high-conc stocks.[1]
Acetonitrile Low < 1 mg/mLPrecipitationPoor solvent. Use only as a component in mixtures (<50%).[1][2]
Acidic Buffers FORBIDDEN N/AN/A Degradation Risk. Do not use 0.1% FA or Acetic Acid.[1][2]

Technical Insight: While Didanosine is highly soluble in water, aqueous stocks are prone to hydrolysis if the pH drifts below 6.[1] DMSO is the superior choice for the Master Stock because it is aprotic, preventing the donation of protons required for the hydrolysis mechanism.

Stability & Degradation Mechanism[1][2]

The defining characteristic of 2',3'-dideoxyinosine is the instability of its N-glycosidic bond in acidic environments.[1] Unlike naturally occurring nucleosides, the lack of the 3'-hydroxyl group destabilizes the sugar-base linkage under acidic conditions.[1]

Degradation Pathway

In the presence of

1

Degradationcluster_warnRESULT: Signal Loss in MRMDidanosineDidanosine-13C2,15N(Intact Standard)AcidAcidic Environment(pH < 3)Didanosine->AcidProtonationHypoxanthineHypoxanthine-13C2,15N(Base Fragment)Acid->HypoxanthineHydrolysis(Rapid)Sugar2,3-Dideoxyribose(Sugar Fragment)Acid->Sugar

Figure 1: Acid-catalyzed hydrolysis of Didanosine. The reaction is rapid at pH < 3, destroying the internal standard.[1]

Recommended Experimental Protocols

Protocol A: Preparation of Master Stock Solution (1 mg/mL)

Target Concentration: 1.0 mg/mL (free base equivalent) Solvent: Anhydrous DMSO (Dimethyl Sulfoxide)[1]

  • Equilibrate: Allow the vial of 2',3'-Dideoxyinosine-13C2,15N to reach room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the specific amount of solid into a generic amber glass vial (e.g., 1.0 mg).

  • Dissolve: Add the calculated volume of 100% DMSO .

    • Calculation: Volume (mL) = Mass (mg) / 1 (mg/mL).[1]

  • Vortex: Vortex gently for 30 seconds. Sonicate for 1 minute if necessary. The solution should be clear and colorless.

  • Storage: Aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .

Protocol B: Preparation of Working Standard (10 µg/mL)

Solvent: Methanol:Water (50:50, v/v) with 10 mM Ammonium Bicarbonate (pH ~8) or pure Methanol.[1] Avoid: Pure water or acidic mobile phases.[1]

  • Thaw: Thaw a DMSO stock aliquot at room temperature.

  • Dilute: Pipette the required volume of stock into a volumetric flask.

  • Make up: Fill to volume with Methanol .

    • Note: Methanol is preferred over Acetonitrile due to better solubility.[1]

  • Usage: Use immediately or store at 4°C for up to 1 week.

Protocol C: LC-MS/MS Mobile Phase Considerations

When injecting this compound onto an LC-MS system, the mobile phase often contains acid (e.g., 0.1% Formic Acid) to aid ionization.[1]

  • On-Column Stability: The residence time on the column is short (minutes).[1] Degradation during the run is usually negligible if the autosampler temperature is controlled (4°C).

  • Injection Solvent: Ensure the sample diluent (in the vial) is neutral .[1] Do not reconstitute samples in 0.1% Formic Acid; use 100% Water or 5% Methanol in Water (neutral).[1]

Workflow Visualization

The following diagram illustrates the safe handling workflow to ensure data integrity.

Workflowcluster_solventsSolvent SelectionStartSolid 2',3'-Dideoxyinosine-13C2,15NDMSODMSO (Recommended)Stable StorageStart->DMSODissolutionMeOHMethanolShort-term UseStart->MeOHAlternativeAcidAcidic Buffer (0.1% FA)DESTRUCTIVEStart->AcidAvoid!StockMaster Stock (1 mg/mL)Store @ -20°CDMSO->StockMeOH->StockWorkingWorking Solution (10 µg/mL)Neutral pH DiluentStock->WorkingDilute in MeOH orAmmonium BicarbonateAnalysisLC-MS/MS InjectionWorking->Analysis

Figure 2: Solubilization and dilution workflow emphasizing the avoidance of acidic conditions.

References

  • FDA Center for Drug Evaluation and Research. (2001).[1] Videx (didanosine) Label Information. U.S. Food and Drug Administration.[1] [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 135398739, Didanosine. PubChem.[1][3][4] [Link]

  • Aungst, B. J. (1999).[1] P-glycoprotein-mediated efflux and acid instability as limitations to didanosine bioavailability. Journal of Pharmaceutical Sciences. (Contextual reference regarding acid instability mechanism).

Technical Guide: Stability of Stable Isotope Labeled Didanosine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the stability profile of Stable Isotope Labeled (SIL) Didanosine (


-dideoxyinosine), a critical Internal Standard (IS) used in the bioanalysis of antiretrovirals.[1] Unlike robust small molecules, Didanosine (ddI) exhibits significant acid lability  due to its N-glycosidic bond.[1]

For researchers utilizing LC-MS/MS, the integrity of the SIL-IS is paramount.[1] A degraded IS leads to overestimation of analyte concentration and method validation failure.[1] This guide details the chemical mechanisms of instability, provides a self-validating stress-test protocol, and outlines optimized handling procedures to prevent "silent" degradation in stock solutions.[1]

Part 1: Chemical Basis of Instability[1]

To ensure stability, one must understand the two primary failure modes: Chemical Hydrolysis and Isotopic Exchange .[1]

Acid-Catalyzed Hydrolysis (The Primary Threat)

Didanosine is a purine nucleoside analog.[1][2][3] It lacks the


-hydroxyl group, which is the mechanism of its therapeutic action (chain termination), but this does not protect the N-glycosidic bond connecting the hypoxanthine base to the dideoxyribose sugar.[1]
  • Mechanism: In acidic environments (pH < 3.0), the

    
     position of the purine ring becomes protonated.[1] This weakens the glycosidic bond, leading to rapid cleavage.[1]
    
  • Degradation Products: The molecule splits into Hypoxanthine (base) and a dideoxyribose sugar derivative.[1][3]

  • Impact on Bioanalysis: If the SIL-Didanosine degrades in the stock solution, the mass spectrometer detects less IS.[1] Since the quantification ratio is

    
    , a decreasing denominator artificially inflates the calculated drug concentration.[1]
    
Isotopic Stability (Deuterium vs. )
  • Carbon-13 / Nitrogen-15: These isotopes are chemically stable.[1][4] The bond strength is virtually identical to the unlabeled molecule.[1]

  • Deuterium (

    
    ): 
    
    • Risk of Exchange: Deuterium placed on exchangeable heteroatoms (

      
      , 
      
      
      
      ) will exchange with solvent protons (
      
      
      ) almost instantly in protic solvents (water, methanol), effectively removing the label.[1]
    • Stable Placement: Commercial SIL-Didanosine typically utilizes

      
       on the carbon backbone (e.g., 
      
      
      
      on the sugar moiety).[1] These
      
      
      bonds are stable unless the molecule undergoes metabolic or chemical degradation.[1]
    • Isotope Effect: Deuterated analogs may exhibit slight retention time shifts in Reverse Phase LC compared to the analyte, potentially separating them from ion suppression zones differently than the analyte.

      
       analogs are preferred for perfect co-elution.[1]
      
Visualization: Degradation Pathway

The following diagram illustrates the critical failure point at the N-glycosidic bond.[1]

DidanosineDegradation Didanosine Didanosine (IS) (Intact Nucleoside) Protonation Acidic Environment (H+ Attack on N7) Didanosine->Protonation pH < 3.0 Transition Unstable Intermediate Protonation->Transition Glycosidic Bond Weakening Hypoxanthine Hypoxanthine (Base) Transition->Hypoxanthine Cleavage Sugar Dideoxyribose (Sugar) Transition->Sugar

Caption: Acid-catalyzed hydrolysis mechanism of Didanosine leading to depurination.[1]

Part 2: Experimental Assessment (Stress Testing)[1]

Do not assume manufacturer stability data applies to your specific solvent conditions.[1] Perform this Self-Validating Stress Test during method development (compliant with FDA M10 guidelines).

Protocol: pH-Dependent Solution Stability

Objective: Determine the safe pH window for SIL-Didanosine stock and working solutions.

Materials:

  • SIL-Didanosine (e.g., Didanosine-

    
     or Didanosine-
    
    
    
    ).[1]
  • Buffers: 10 mM Ammonium Formate (pH 3.0), 10 mM Ammonium Acetate (pH 6.0), 10 mM Ammonium Bicarbonate (pH 9.0).[1]

  • Solvent: Methanol (LC-MS grade).[1]

Workflow:

  • Stock Preparation: Dissolve SIL-Didanosine in 100% Methanol (neutral) to 1 mg/mL. Do not use acidified methanol.[1]

  • Working Solutions: Dilute the stock 1:100 into the three buffers (pH 3, 6, 9) to create test samples (

    
    ).[1]
    
  • Incubation: Split each condition into two aliquots:

    • T0 (Control): Analyze immediately.[1]

    • T24 (Stress): Store at Room Temperature (20-25°C) for 24 hours.

  • Analysis: Inject via LC-MS/MS. Monitor the MRM transition for the intact SIL-Didanosine and the SIL-Hypoxanthine breakdown product.

Data Interpretation Table
ConditionpHExpected StabilityObservation (Pass/Fail)Action
Acidic 3.0Unstable > 10% loss of parent area; appearance of Hypoxanthine peak.[1][2]FAIL: Avoid acidic diluents (e.g., 0.1% Formic Acid).[1]
Neutral 6.0Stable < 2% difference from T0.[1]PASS: Ideal for autosampler stability.[1]
Basic 9.0Stable < 2% difference from T0.[1]PASS: Acceptable, but check for column compatibility.

Part 3: Optimized Handling Protocols

Based on the chemical properties, the following protocols ensure the integrity of your Internal Standard.

Stock Solution Preparation
  • Solvent: Dissolve primary powder in Methanol:Water (50:50 v/v) or 100% Methanol .[1]

  • Additive Ban: NEVER add Formic Acid, Acetic Acid, or TFA to the stock solution to "improve solubility."[1] Didanosine is sufficiently soluble in methanol/water mixtures.[1]

  • Storage:

    
     or 
    
    
    
    . Stability is typically > 1 year if kept neutral.[1]
Working Solution & Mobile Phase
  • Diluent: Use neutral buffers (e.g., 10mM Ammonium Acetate) or water for working dilutions.[1]

  • LC-MS Mobile Phase:

    • If using an acidic mobile phase (e.g., 0.1% Formic Acid) for positive mode ionization, ensure the autosampler temperature is set to 4°C .[1]

    • Minimize the time the sample sits in the acidic mobile phase before injection.

    • Pro-Tip: Consider "Online Mixing" or "Co-injection" where the IS is added immediately before the column, rather than premixed in the vial, if stability is critical.[1]

Workflow Decision Tree

HandlingProtocol Start Start: SIL-Didanosine Powder SolventChoice Choose Stock Solvent Start->SolventChoice Acidic Acidified MeOH (0.1% Formic Acid) SolventChoice->Acidic Neutral Neutral MeOH or MeOH:Water (50:50) SolventChoice->Neutral ResultFail STOP: Rapid Hydrolysis (IS Degradation) Acidic->ResultFail Storage Store at -20°C or -80°C Neutral->Storage Dilution Prepare Working Standard Storage->Dilution DiluentChoice Select Diluent pH Dilution->DiluentChoice AcidDiluent pH < 3.0 DiluentChoice->AcidDiluent NeutralDiluent pH 6.0 - 8.0 DiluentChoice->NeutralDiluent Warning Warning: Analyze within 4 hours at 4°C AcidDiluent->Warning Safe Safe for Overnight Run NeutralDiluent->Safe

Caption: Decision tree for solvent selection to prevent Didanosine hydrolysis.

Part 4: Troubleshooting & Validation

If you suspect IS instability during a run, check these indicators:

  • IS Response Drift: A systematic decrease in IS peak area across the run (from first to last injection).[1] This suggests degradation in the autosampler vial.[1]

  • Hypoxanthine Interference: Monitor the MRM transition for Hypoxanthine. If the IS is degrading, you may see an increasing background or a specific peak in the Hypoxanthine channel (if the IS label is on the base).[1]

  • Retention Time Shift: If using a Deuterated IS (

    
    -ddI), ensure the shift isn't pushing the peak into a suppression zone. If the shift is > 0.2 min, consider switching to a 
    
    
    
    analog.[1]
Regulatory Compliance (FDA/EMA)

Ensure your validation report includes:

  • Stock Solution Stability: Comparison of stored stock vs. fresh stock.[1]

  • Bench-Top Stability: Stability in the matrix/solvent at room temperature for the duration of sample preparation.[1]

  • Processed Sample Stability: Stability in the autosampler vial (critical for large batches).[1]

References

  • U.S. Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • National Center for Biotechnology Information (PubChem). (2024).[1] Didanosine Compound Summary. [Link][1]

  • Drugs.com. (2024).[1] Didanosine Monograph: Stability and Chemistry.[1] [Link][1]

Sources

Precision Quantitation of Intracellular Antiretrovirals: The Role of 13C2,15N Labeled NRTI Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) within intracellular matrices is the cornerstone of modern HIV and HBV pharmacology. Unlike plasma concentrations, which serve as surrogate markers, the intracellular concentration of the active triphosphate anabolite drives therapeutic efficacy.

This technical guide details the application of 13C2,15N-labeled NRTIs as internal standards (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These specific isotopologues provide the requisite mass shift (+3 Da) to bypass natural isotopic interference while maintaining perfect chromatographic co-elution with the analyte—a critical advantage over deuterated standards in high-precision intracellular pharmacokinetics (PK).

Part 1: The Technical Imperative – Why 13C2,15N?

In quantitative bioanalysis, the choice of Internal Standard (IS) dictates the reliability of the data. For NRTIs (e.g., Tenofovir, Emtricitabine, Lamivudine), the active forms are highly polar mono-, di-, and tri-phosphates.

The Co-Elution Mandate

To correct for matrix effects—specifically ion suppression or enhancement caused by co-eluting phospholipids in cell lysates—the IS must elute at the exact same retention time as the analyte.

  • Deuterated Standards (2H): Often suffer from the "Deuterium Isotope Effect," where the C-D bond is slightly shorter and less lipophilic than the C-H bond. In high-efficiency columns (e.g., UPLC HILIC), this causes the deuterated IS to elute slightly earlier than the analyte, exposing it to a different matrix environment.

  • 13C/15N Standards: Carbon-13 and Nitrogen-15 isotopes do not alter the lipophilicity or pKa of the molecule. Therefore, 13C2,15N-labeled NRTIs co-elute perfectly with the unlabeled drug, ensuring that any suppression affecting the drug affects the IS equally.

The Mass Shift Logic (+3 Da)

The "13C2,15N" labeling pattern typically introduces a mass increase of +3 Daltons.

  • Interference Avoidance: For small molecules (MW < 500 Da), the natural abundance of the M+3 isotope is negligible. This ensures the signal from the native drug does not "cross-talk" into the IS channel.

  • Cost-Efficiency: synthesizing a +3 labeled ring (e.g., on the pyrimidine or purine base) is often more synthetic-efficient than uniform labeling (U-13C), while providing sufficient separation for Triple Quadrupole (QqQ) detection.

Part 2: Core Application – Intracellular Triphosphate Quantitation[1]

NRTIs are pro-drugs.[1] They are inactive until metabolized intracellularly by host kinases into their triphosphate forms. The quantification of these triphosphates in Peripheral Blood Mononuclear Cells (PBMCs) is the primary application of 13C2,15N standards.

The Metabolic Activation Pathway

Understanding the analyte generation is crucial for sample handling. Cell lysis must be immediate to "freeze" the kinase activity and prevent dephosphorylation.

NRTI_Activation Prodrug NRTI Pro-drug (Plasma) Transport Nucleoside Transporter Prodrug->Transport Uptake MP NRTI-MP (Monophosphate) Transport->MP Cellular Kinase 1 DP NRTI-DP (Diphosphate) MP->DP Cellular Kinase 2 TP NRTI-TP (Triphosphate) *ACTIVE FORM* DP->TP Cellular Kinase 3 DNA Viral DNA Chain Termination TP->DNA RT Inhibition

Figure 1: The intracellular phosphorylation cascade of NRTIs. The Triphosphate (TP) moiety is the target analyte for LC-MS/MS.

Part 3: Validated Experimental Protocol

This protocol describes the quantification of Tenofovir-diphosphate (TFV-DP) and Emtricitabine-triphosphate (FTC-TP) in PBMCs using 13C2,15N-labeled internal standards.

Materials & Reagents[3]
  • Internal Standard: 13C2,15N-Tenofovir-DP (or analog).

  • Matrix: Human PBMCs (isolated via Ficoll gradient).

  • Lysis Buffer: 70% Methanol in water (keeps phosphates stable, precipitates enzymes).

  • Column: Anion Exchange (WAX) or Porous Graphitic Carbon (PGC) is preferred over C18 due to high polarity.

Step-by-Step Workflow

Step 1: PBMC Isolation & Counting Isolate PBMCs from whole blood within 2 hours of draw. Count cells using an automated counter.

  • Critical: Pellet 2-5 million cells. Remove ALL supernatant to prevent plasma drug contamination.

Step 2: Internal Standard Addition (The "Crash") Add 200 µL of cold 70% MeOH containing the 13C2,15N-IS directly to the cell pellet.

  • Why: Adding IS before lysis ensures that any loss during extraction (adsorption to tube walls, incomplete recovery) is compensated.

Step 3: Extraction Vortex vigorously for 5 minutes. Store at -80°C for >1 hour (facilitates protein precipitation). Centrifuge at 15,000 x g for 10 min.

Step 4: LC-MS/MS Analysis Inject supernatant onto the LC-MS/MS system.

The Bioanalytical Workflow Diagram

Workflow Sample PBMC Pellet (2-5M cells) Spike Add IS Spike (13C2,15N-NRTI in 70% MeOH) Sample->Spike Immediate Quench Lysis Lysis & Extraction (-80°C incubation) Spike->Lysis Centrifuge Centrifugation (15,000g, 10 min) Lysis->Centrifuge LC LC Separation (Anion Exchange / HILIC) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Data Quantitation (Area Ratio: Analyte/IS) MS->Data

Figure 2: Validated bioanalytical workflow for intracellular NRTI quantification.

Part 4: Data Presentation & Quality Control

Mass Transitions (MRM)

The following table illustrates typical Multiple Reaction Monitoring (MRM) transitions. Note the +3 Da shift for the IS.

AnalytePrecursor Ion (m/z)Product Ion (m/z)LabelingRationale
Tenofovir (TFV) 288.1176.1UnlabeledAdenine base fragment
TFV-IS 291.1 179.1 13C2, 15N1 +3 Da shift on Adenine ring
TFV-DP 448.0176.1UnlabeledLoss of pyrophosphate
TFV-DP-IS 451.0 179.1 13C2, 15N1 +3 Da shift maintained
Handling Cross-Talk

Even with a +3 Da shift, high concentrations of the upper limit of quantification (ULOQ) can contribute to the IS channel if the mass resolution is low.

  • QC Rule: Run a "Double Blank" (Matrix only) and a "Zero Sample" (Matrix + IS only).

  • Acceptance: The interference in the analyte channel for the Zero Sample must be < 20% of the Lower Limit of Quantification (LLOQ).

Part 5: Clinical & Research Applications[4][5]

Adherence Monitoring (PrEP)

Tenofovir-diphosphate (TFV-DP) in Dried Blood Spots (DBS) is the gold standard for monitoring adherence to Pre-Exposure Prophylaxis (PrEP).

  • Role of 13C2,15N: The extraction from DBS paper is inefficient. Using a stable isotope IS that is added directly to the extraction solvent corrects for the variable recovery from the paper matrix.

Mechanistic Studies

Researchers use these labeled compounds to calculate Metabolic Flux . By pulsing cells with 13C/15N-labeled pro-drug and measuring the rate of appearance of the labeled triphosphate, scientists can determine the rate-limiting step (RLS) of phosphorylation (often the first kinase step).

References

  • Castillo-Mancilla, J. R., et al. (2013). "Tenofovir diphosphate in dried blood spots as a predictor of future viremia in persons with HIV." Clinical Infectious Diseases. [Link]

  • Jansen, R. S., et al. (2011). "Mass spectrometry-based analysis of nucleoside and nucleotide drugs and their metabolites." Analytical Chemistry. [Link]

  • Bushman, L. R., et al. (2011). "Liquid chromatography-tandem mass spectrometry determination of tenofovir-diphosphate in human peripheral blood mononuclear cells." Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • King, I., et al. (2006). "A highly sensitive and specific method for the determination of intracellular nucleoside triphosphate levels." Antiviral Research. [Link]

  • Cochard, N., et al. (2025).[2] "Chemical Synthesis of 13C and 15N Labeled Nucleosides." Beilstein Journal of Organic Chemistry. [Link]

Sources

A Technical Guide to Isotopic Labeling of Didanosine: A Comparative Analysis of Deuterated and 13C/15N Variants for Advanced Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Antiretroviral Drug Development

Didanosine (2',3'-dideoxyinosine, ddI), a cornerstone in the history of antiretroviral therapy, continues to be a subject of scientific scrutiny aimed at optimizing its therapeutic window and understanding its metabolic fate.[1] As a nucleoside reverse transcriptase inhibitor, its efficacy is intrinsically linked to its intracellular phosphorylation to the active metabolite, dideoxyadenosine triphosphate (ddATP).[2] A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for the development of safer and more effective therapeutic strategies. This guide provides an in-depth technical exploration of two powerful methodologies for elucidating the biotransformation of Didanosine: deuteration and 13C/15N stable isotope labeling.

Isotopic labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes.[3] This subtle modification allows researchers to "trace" the molecule through complex biological systems without altering its fundamental chemical properties. This guide will dissect the nuanced differences between deuterated Didanosine and 13C/15N-labeled Didanosine, offering researchers, scientists, and drug development professionals a clear understanding of the strategic advantages and practical applications of each approach.

The Dichotomy of Isotopic Labeling: Deuterium vs. 13C/15N

The choice between deuterium (²H) and heavy-atom (¹³C, ¹⁵N) labeling is not arbitrary; it is a strategic decision dictated by the specific research question. While both approaches provide a means to differentiate the drug from its endogenous counterparts, they offer distinct advantages in different analytical contexts.

Deuterated Didanosine: Probing Metabolic Stability and Bioanalytical Quantification

Deuterium labeling involves the substitution of one or more hydrogen atoms with deuterium. This seemingly minor change can have a profound impact on the metabolic stability of the molecule due to the kinetic isotope effect (KIE).[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly with a deuterated substrate.[4]

From a bioanalytical perspective, deuterated analogs are invaluable as internal standards in quantitative mass spectrometry assays.[5] Their chemical similarity to the analyte ensures they co-elute during chromatography and experience similar ionization efficiency, thereby correcting for matrix effects and improving the accuracy and precision of quantification.[5]

13C/15N Labeled Didanosine: Tracing Metabolic Pathways and Structural Elucidation

Labeling with stable isotopes of carbon (¹³C) and nitrogen (¹⁵N) provides a robust method for tracing the metabolic fate of the Didanosine molecule.[6] Unlike deuterium, the substitution of ¹²C with ¹³C or ¹⁴N with ¹⁵N does not typically induce a significant kinetic isotope effect.[7] This makes ¹³C/¹⁵N labeled compounds ideal for accurately mapping metabolic pathways without altering the rate of biotransformation.

Furthermore, these heavy-atom isotopes are instrumental in nuclear magnetic resonance (NMR) spectroscopy for structural elucidation of metabolites and studying drug-target interactions.[8] The presence of ¹³C and ¹⁵N nuclei provides additional NMR signals and coupling information that can be used to determine the precise location of the labels within a molecule.[8]

Comparative Analysis: Strategic Application in Didanosine Research

The decision to use deuterated versus 13C/15N labeled Didanosine hinges on the specific objectives of the study. The following table summarizes the key characteristics and primary applications of each labeling strategy.

FeatureDeuterated Didanosine13C/15N Labeled Didanosine
Primary Application Pharmacokinetic (PK) studies, bioequivalence studies, internal standard for LC-MS/MS, investigating kinetic isotope effects.[4][5]Metabolic pathway elucidation, metabolite identification, structural analysis of metabolites by NMR.[6][8]
Kinetic Isotope Effect (KIE) Significant; can be exploited to slow metabolism at specific sites.[4]Negligible; provides a more accurate representation of the natural metabolic rate.[7]
Analytical Technique Primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[6][8]
Label Stability Can be susceptible to back-exchange, particularly at labile positions.[3]Highly stable; the label is covalently incorporated into the molecular backbone.[3]
Synthesis Complexity Generally less complex and more cost-effective.Can be more complex and expensive, often requiring multi-step syntheses with labeled precursors.

Didanosine Metabolism: A Visual Overview

Understanding the metabolic pathways of Didanosine is crucial for designing effective isotopic labeling strategies. The primary routes of metabolism involve phosphorylation to the active triphosphate and degradation of the purine ring.[9]

Didanosine_Metabolism Didanosine Didanosine (ddI) ddIMP ddI Monophosphate (ddIMP) Didanosine->ddIMP Cellular Kinases Hypoxanthine Hypoxanthine Didanosine->Hypoxanthine Purine Nucleoside Phosphorylase ddADP ddI Diphosphate (ddADP) ddIMP->ddADP ddATP Dideoxyadenosine Triphosphate (ddATP - Active) ddADP->ddATP Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase

Caption: Metabolic pathways of Didanosine.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the synthesis and analysis of isotopically labeled Didanosine. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and available instrumentation.

Synthesis of Isotopically Labeled Didanosine

1. Synthesis of Deuterated Didanosine (Illustrative Example: Deuteration at the 5'-position)

This protocol is a conceptual adaptation based on general deuteration methods.

  • Protection of Ribose Hydroxyls: Start with a suitable inosine precursor. Protect the 2' and 3' hydroxyl groups to prevent unwanted side reactions.

  • Oxidation of 5'-Hydroxyl: Selectively oxidize the 5'-hydroxyl group to an aldehyde using a mild oxidizing agent.

  • Deuteride Reduction: Reduce the aldehyde back to a hydroxyl group using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄). This step introduces two deuterium atoms at the 5'-position.

  • Deprotection: Remove the protecting groups from the 2' and 3' positions to yield 5',5'-dideutero-dideoxyinosine.

  • Purification: Purify the final product using column chromatography or preparative HPLC.

2. Synthesis of 13C/15N Labeled Didanosine (Illustrative Example: 15N Labeling of the Purine Ring)

This protocol is adapted from established methods for labeling purine nucleosides.[10]

  • Synthesis of Labeled Precursor: Synthesize a ¹⁵N-labeled purine precursor, for example, by reacting a suitable pyrimidine with a ¹⁵N-labeled nitrogen source like [¹⁵N]NaNO₂.[10]

  • Glycosylation: Couple the ¹⁵N-labeled purine base with a protected 2,3-dideoxyribose sugar derivative. This is a critical step to form the nucleoside bond.

  • Deprotection: Remove the protecting groups from the sugar moiety to yield ¹⁵N-labeled Didanosine.

  • Purification: Purify the product using chromatographic techniques to ensure high purity.

Analytical Workflows

1. LC-MS/MS Analysis of Deuterated Didanosine for Pharmacokinetic Studies

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Deuterated Didanosine (Internal Standard) Plasma->IS Extraction Protein Precipitation & Solid Phase Extraction IS->Extraction LC Reverse-Phase HPLC Extraction->LC MS Tandem Mass Spectrometer (ESI+, MRM mode) LC->MS Quant Quantification (Peak Area Ratio of Analyte/IS) MS->Quant PK Pharmacokinetic Modeling Quant->PK

Caption: LC-MS/MS workflow for pharmacokinetic analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • To a 100 µL aliquot of plasma, add 10 µL of a known concentration of deuterated Didanosine as an internal standard.

    • Precipitate proteins by adding 300 µL of acetonitrile. Vortex and centrifuge.

    • Perform solid-phase extraction on the supernatant to further clean up the sample.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

    • Mass Spectrometry: Electrospray ionization in positive mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of the transitions for Didanosine and its deuterated internal standard.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio and determine the concentration of Didanosine using a calibration curve.

    • Use the concentration-time data to perform pharmacokinetic modeling.

2. NMR Analysis of 13C/15N Labeled Didanosine for Metabolite Identification

Step-by-Step Protocol:

  • Sample Preparation:

    • Administer ¹³C/¹⁵N labeled Didanosine to the biological system of interest (e.g., cell culture, animal model).

    • Extract metabolites from the biological matrix (e.g., cell lysate, urine) using a suitable solvent system (e.g., methanol/chloroform/water).

    • Isolate the metabolite of interest using HPLC or other chromatographic techniques.

    • Dissolve the purified metabolite in a suitable deuterated solvent (e.g., D₂O) for NMR analysis.

  • NMR Spectroscopy:

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer.

    • 1D Spectra: ¹H, ¹³C, and ¹⁵N spectra to identify the chemical shifts of the nuclei.

    • 2D Spectra:

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C or ¹H-¹⁵N pairs.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between ¹H and ¹³C/¹⁵N, which helps in assembling the molecular structure.

      • COSY (Correlation Spectroscopy): To identify coupled ¹H nuclei.

  • Data Analysis:

    • Assign the NMR signals to the corresponding atoms in the metabolite.

    • Use the coupling patterns and chemical shifts to determine the structure of the metabolite and the position of the isotopic labels.

Conclusion: A Synergistic Approach to Drug Discovery

The choice between deuterated and 13C/15N labeled Didanosine is not a matter of one being universally superior to the other. Instead, they represent complementary tools in the arsenal of the drug development scientist. Deuteration provides an elegant solution for enhancing metabolic stability and for precise quantification in bioanalytical assays. In contrast, 13C and 15N labeling offers an unparalleled ability to trace the intricate pathways of metabolism and to elucidate the structures of novel metabolites.

A comprehensive understanding of Didanosine's in vivo behavior can be most effectively achieved through a synergistic application of both labeling strategies. By leveraging the unique strengths of each isotopic variant, researchers can gain a holistic view of the drug's disposition, ultimately paving the way for the development of safer and more efficacious antiretroviral therapies.

References

  • Didanosine. (n.d.). In Wikipedia.
  • Intracellular Activation of 2',3'-dideoxyinosine and Drug Interactions in Vitro. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Didanosine. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Pharmacokinetics of the anti-AIDS drug 2',3'-dideoxyinosine in the rat. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Metabolism of 2',3'-dideoxyinosine (ddI) in human blood. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Pharmacokinetics of 2',3'-dideoxyadenosine and 2',3'-dideoxyinosine in patients with severe human immunodeficiency virus infection. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Role of altered metabolism in dideoxynucleoside pharmacokinetics. Studies of 2'-beta-fluoro-2',3'-dideoxyinosine and 2'. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Intracellular Activation of 2',3'-dideoxyinosine and Drug Interactions in Vitro. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Proposed metabolic pathways of didanosine. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis of 2',3'-dideoxyinosine via radical deoxygenation. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Synthesis of 2′,3′-didehydro-2′,3′-dideoxynucleosides and 2. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Liquid chromatographic-tandem mass spectrometric assay for the simultaneous determination of didanosine and stavudine in human plasma, bronchoalveolar lavage fluid, alveolar cells, peripheral blood mononuclear cells, seminal plasma, cerebrospinal fluid and tonsil tissue. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Determination of Didanosine in Human Plasma by Electro Spray Ionization LC-MS/MS Method. (n.d.). Retrieved February 6, 2026, from a source describing an LC-MS/MS method for Didanosine.
  • Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination. (n.d.). Retrieved February 6, 2026, from a source discussing kinetic isotope effects in 13C labeling.
  • A roadmap for interpreting 13C metabolite labeling patterns from cells. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. (n.d.).
  • Which internal standard? Deuterated or C13 enriched? (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Deuterated Standards for LC-MS Analysis. (n.d.). ResolveMass Laboratories Inc. Retrieved February 6, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.).
  • Probing the mechanism of inosine monophosphate dehydrogenase with kinetic isotope effects and NMR determination of the hydride transfer stereospecificity. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Kinetic isotope effect. (n.d.). Taylor & Francis. Retrieved February 6, 2026, from [Link]

  • Kinetic isotope effect. (n.d.). Taylor & Francis. Retrieved February 6, 2026, from [Link]

  • Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. (n.d.). ChemRxiv. Retrieved February 6, 2026, from [Link]

  • Affordable uniform isotope labeling with 2H, 13C and 15N in insect cells. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • 13C-NMR Spectroscopy. (n.d.). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

  • 13C NMR spectra for eight nucleic acid bases: purine, adenine,... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • 13C NMR Chemical Shifts of Purine. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). (n.d.). NP-MRD. Retrieved February 6, 2026, from [Link]

  • Syntheses of Specifically 15N-Labeled Adenosine and Guanosine. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Efficient and Inexpensive Synthesis of 15N-Labeled 2-Azido-1,3-dimethylimidazolinium Salts Using Na15NO2 Instead of Na15NNN. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • and 13C-labeled molecular probes as hyperpolarized nitric oxide sensors. (n.d.). NSF PAR. Retrieved February 6, 2026, from [Link]

  • Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

Sources

Methodological & Application

Sample preparation for Didanosine analysis in human plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of Acid-Labile Didanosine (ddI) in Human Plasma via SPE-LC-MS/MS

Executive Summary

This application note details a robust, high-sensitivity protocol for the extraction and quantification of Didanosine (ddI) in human plasma.[1] Didanosine, a purine nucleoside analogue used in HIV therapy, presents a unique bioanalytical challenge due to its rapid degradation in acidic environments (acid lability). Unlike standard protocols that utilize acidic protein precipitation, this method employs Solid Phase Extraction (SPE) under pH-controlled conditions to ensure analyte stability and maximum recovery. The method is validated for a linear range of 10–3000 ng/mL using LC-MS/MS.[2]

Introduction & Scientific Rationale

The Challenge: Acid Instability

The critical failure point in Didanosine analysis is its chemical instability. Under acidic conditions (pH < 3), the glycosidic bond between the purine base and the sugar moiety hydrolyzes, degrading Didanosine into hypoxanthine and 2',3'-dideoxyribose.

  • Consequence: Standard protein precipitation methods using Trichloroacetic Acid (TCA) or Perchloric Acid will destroy the analyte.

  • Solution: All sample handling must occur at neutral to slightly basic pH (pH 6.5–7.5).

Extraction Strategy: Why SPE?

While Liquid-Liquid Extraction (LLE) is possible, Didanosine is relatively polar (logP ≈ -1.24), leading to poor recovery in non-polar organic solvents (e.g., hexane/ether).

  • Chosen Method: Solid Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent.[1]

  • Mechanism: The HLB sorbent retains polar compounds like ddI through multiple interaction mechanisms (hydrophobic and polar functional groups) without requiring extreme pH adjustments.

Materials & Reagents

CategoryItemSpecification
Analytes Didanosine (ddI)Purity > 99%
Internal Standard (IS) Zidovudine (AZT) or Lamivudine-d5Structural analog or stable isotope
Matrix Human PlasmaK2EDTA or Heparinized, drug-free
SPE Cartridges Polymeric HLB30 mg / 1 cc (e.g., Oasis HLB or equivalent)
Solvents Methanol, AcetonitrileLC-MS Grade
Buffers Ammonium Acetate10 mM, adjusted to pH 6.5

Detailed Sample Preparation Protocol

This protocol is designed to be self-validating. The internal standard is added before any manipulation to track recovery and matrix effects.

Step 1: Sample Pre-treatment (Critical for Stability)
  • Thaw plasma samples at room temperature.[3] Do not leave at RT > 2 hours.

  • Aliquot 250 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of Internal Standard working solution (e.g., Zidovudine at 5 µg/mL).

  • Stabilization Step: Add 250 µL of 10 mM Ammonium Acetate buffer (pH 6.5).

    • Rationale: This buffers the plasma and dilutes proteins, preventing column clogging and maintaining a pH where ddI is stable.

  • Vortex gently for 30 seconds. Centrifuge at 10,000 rpm for 5 minutes to remove particulates.

Step 2: Solid Phase Extraction (SPE) Workflow

Use a vacuum manifold for consistent flow rates.

  • Conditioning:

    • 1.0 mL Methanol (Flow: 1 drop/sec).

    • 1.0 mL Water (Do not let the cartridge dry out).

  • Loading:

    • Load the pre-treated plasma sample (approx. 500 µL) onto the cartridge.

    • Flow rate: Low (approx. 0.5 mL/min) to maximize sorbent interaction.

  • Washing:

    • Add 1.0 mL of 5% Methanol in Water.

    • Rationale: Removes salts and proteins without eluting the polar Didanosine.

    • Dry cartridge under high vacuum for 2 minutes.

  • Elution:

    • Elute with 1.0 mL of 100% Methanol .

    • Collect eluate in clean glass tubes.

  • Evaporation & Reconstitution:

    • Evaporate eluate to dryness under a stream of Nitrogen at 40°C.[4]

    • Reconstitute residue in 200 µL of Mobile Phase (10 mM Ammonium Acetate : Acetonitrile, 90:10 v/v).

    • Vortex and transfer to autosampler vials.

LC-MS/MS Analytical Conditions

Chromatography (LC)
  • Column: C18 Reverse Phase (e.g., Inertsil ODS-3V or Waters XBridge), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic mode.[3][5]

    • Phase A: 10 mM Ammonium Acetate (pH 6.5).[1][6]

    • Phase B: Acetonitrile.[6][5]

    • Ratio: 90% A / 10% B.

    • Note: High aqueous content is required to retain the polar ddI on a C18 column.

  • Flow Rate: 0.6 mL/min.[1][6]

  • Injection Volume: 10–20 µL.

Mass Spectrometry (MS/MS)
  • Ionization: Electrospray Ionization (ESI).[6][7][8]

  • Polarity: Negative Mode (ESI-) is often preferred for cleaner baselines, though Positive Mode (ESI+) is possible.

    • Selected Mode for this Protocol:Negative Mode (ESI-) .

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Didanosine 235.1 [M-H]⁻135.1 (Hypoxanthine base)-20
Zidovudine (IS) 266.1 [M-H]⁻223.1-18

Visualization: Experimental Workflow

G cluster_SPE Solid Phase Extraction (HLB) Plasma Human Plasma (250 µL) IS Add Internal Standard (Zidovudine) Plasma->IS Buffer Add Buffer (Ammonium Acetate pH 6.5) PREVENTS ACID DEGRADATION Condition Condition: 1. MeOH 2. Water Load Load Sample (Low Flow Rate) Buffer->Load IS->Buffer Stabilization Condition->Load Prep Wash Wash: 5% MeOH in Water Load->Wash Elute Elute: 100% Methanol Wash->Elute Evap Evaporate (N2, 40°C) & Reconstitute Elute->Evap LCMS LC-MS/MS Analysis (ESI Negative Mode) Evap->LCMS

Figure 1: Step-by-step SPE workflow emphasizing the critical pH stabilization step.

Validation Parameters & Expected Results

ParameterAcceptance CriteriaTypical Result
Linearity r² > 0.990.998 (10–3000 ng/mL)
Recovery (Extraction) > 80%85–92%
Precision (CV%) < 15%4.5–8.2%
Accuracy 85–115%94–106%
Stability (Freeze-Thaw) < 10% deviationStable for 3 cycles
Matrix Effect 85–115%Negligible ion suppression

Troubleshooting & Optimization

  • Low Recovery:

    • Cause: Sample pH was too acidic or basic during loading.

    • Fix: Ensure the Ammonium Acetate buffer is strictly pH 6.5. Didanosine is an amphoteric molecule; extreme pH leads to ionization and breakthrough on HLB cartridges.

  • Peak Tailing:

    • Cause: Secondary interactions with free silanols on the LC column.

    • Fix: Use a fully end-capped column (e.g., ODS-3V) and ensure the mobile phase buffer concentration is sufficient (at least 10 mM).

  • Degradation:

    • Symptom:[4][9][10] Appearance of a hypoxanthine peak (m/z 135) in the blank or increasing over time.

    • Fix: Check autosampler temperature. Keep samples at 4°C. Ensure reconstitution solvent is not acidic.

References

  • Kumar, C. V., et al. (2011). "Determination of Didanosine in Human Plasma by Electro Spray Ionization LC-MS/MS Method." Asian Journal of Chemistry. Available at: [Link] (Accessed via Vertex AI Search).

  • Estrela, R. C., et al. (2003).[8] "Determination of didanosine in human serum by on-line solid-phase extraction coupled to high-performance liquid chromatography with electrospray ionization tandem mass spectrometric detection." Journal of Mass Spectrometry. Available at: [Link]

  • Reddy, V. B., et al. "Quantization of Didanosine in Human Plasma using High-Performance Liquid Chromatography–Tandem Mass Spectrometry."[1] Journal of Advanced Pharmacy Education & Research. Available at: [Link]

  • National Institutes of Health (NIH). "Didanosine - LiverTox: Clinical and Research Information on Drug-Induced Liver Injury." Available at: [Link]

Sources

Application Note: High-Sensitivity Pharmacokinetic Profiling of Didanosine Using 13C2,15N Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust pharmacokinetic (PK) study design and bioanalytical protocol for Didanosine (ddI), a purine nucleoside analogue reverse transcriptase inhibitor (NRTI). Due to Didanosine’s severe acid instability and low oral bioavailability, standard quantification methods often fail to capture the rapid absorption phase accurately. This protocol utilizes a [13C2, 15N]-Didanosine internal standard (IS) to correct for matrix-induced ion suppression and extraction variability. We provide a complete workflow from clinical sampling strategies to validated LC-MS/MS quantification, compliant with FDA Bioanalytical Method Validation guidelines.

Introduction & Scientific Rationale

The Challenge: Acid Instability and Matrix Effects

Didanosine presents a unique dual challenge in PK studies:

  • Chemical Instability: The glycosidic bond between the purine base and the sugar moiety is highly susceptible to acid hydrolysis (

    
    ), degrading ddI into hypoxanthine and 2',3'-dideoxyribose. This requires strict buffering during sample collection and processing.
    
  • Ion Suppression: In LC-MS/MS, co-eluting phospholipids from plasma can suppress the ionization of polar nucleosides.

The Solution: Stable Isotope Dilution

Using a structural analog (e.g., Acyclovir) as an internal standard is insufficient for ddI because it does not co-elute perfectly or experience identical matrix effects. [13C2, 15N]-Didanosine (Mass shift +3 Da) is the ideal IS because:

  • Co-elution: It retains the exact lipophilicity of the analyte, eluting at the same retention time.

  • Compensation: It undergoes identical ionization suppression/enhancement, allowing the mass spectrometer to "normalize" the signal ratio (

    
    ).
    

Chemical & Physical Properties[1][2][3][4]

PropertyDidanosine (Analyte)[13C2, 15N]-Didanosine (IS)
Molecular Formula


Monoisotopic Mass 236.09 Da239.09 Da (+3 Da shift)
Precursor Ion (ESI+)

237.1


240.1

Product Ion

137.1 (Hypoxanthine)

140.1 (Labeled Base)
pKa 9.12 (Hypoxanthine N-H)9.12
Stability Unstable at

Unstable at

Study Design: Clinical & Pre-Clinical

To capture the complete PK profile, the sampling schedule must account for Didanosine's short half-life (


 hours) and rapid absorption (

hours).
Dosing & Sampling Protocol
  • Subject State: Fasted (Required). Food decreases

    
     by ~55%.[1]
    
  • Dose: 400 mg (Adult Human) or equivalent animal scaling.

  • Sampling Matrix:

    
     Plasma.[2]
    

Sampling Schedule (Time post-dose):

  • Absorption Phase: 0 (Pre-dose), 15 min, 30 min, 45 min, 1 h.

  • Distribution/Elimination: 1.5 h, 2 h, 3 h, 4 h, 6 h, 8 h, 12 h.

Sample Collection Workflow (Critical)

The following workflow prevents acid hydrolysis during the critical collection phase.

SampleWorkflow cluster_0 Clinical Site cluster_1 Stabilization Blood Whole Blood Draw (K2EDTA Tube) Centrifuge Centrifuge (4°C, 2000g, 10 min) Blood->Centrifuge Harvest Harvest Plasma (Avoid Buffcoat) Centrifuge->Harvest Buffer Add 10% v/v 0.05M NH4OH (Neutralize Acidity) Harvest->Buffer Immediate Freeze Flash Freeze (-70°C) Buffer->Freeze

Figure 1: Sample collection workflow emphasizing pH neutralization to prevent Didanosine degradation.

Bioanalytical Method (LC-MS/MS)[6][7][8]

Reagents and Standards
  • Analyte: Didanosine (>99% purity).[3]

  • Internal Standard: [13C2, 15N]-Didanosine (>98% isotopic purity).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Ammonium Acetate, Formic Acid.

Sample Preparation (Protein Precipitation)

We utilize a "Crash & Dilute" method to minimize handling time and acid exposure.

  • Thaw plasma samples on ice.

  • Aliquot 100

    
     of plasma into a 96-well plate.
    
  • IS Spike: Add 20

    
     of [13C2, 15N]-Didanosine working solution (500 ng/mL in 50:50 MeOH:Water).
    
  • Precipitation: Add 300

    
     of Methanol  (Do NOT use TCA or Perchloric acid).
    
  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100

    
     of supernatant to a fresh plate.
    
  • Dilute with 100

    
     of 10 mM Ammonium Acetate (pH 6.5) to match initial mobile phase conditions.
    
LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: Waters XSelect HSS T3 C18 (2.1 x 100 mm, 2.5

    
    ). Rationale: The T3 bonding technology provides superior retention for polar nucleosides compared to standard C18.
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.0).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Program:

Time (min) %B Event
0.0 2 Load/Desalt
1.0 2 Hold
3.5 90 Elute
4.5 90 Wash
4.6 2 Re-equilibrate

| 6.0 | 2 | End |

Mass Spectrometry Parameters (MRM)

Ionization: Electrospray Positive (ESI+).

CompoundPrecursor (Q1)Product (Q3)CE (eV)Dwell (ms)
Didanosine 237.1137.12250
IS ([13C2, 15N]-ddI) 240.1140.12250

Method Validation (FDA/EMA Compliance)

To ensure scientific integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidance for Industry (2018).[4]

Key Validation Experiments
  • Selectivity: Analyze 6 lots of blank plasma. No interference >20% of LLOQ at retention time of ddI.

  • Linearity: Range 5.0 ng/mL to 5000 ng/mL. Weighting

    
    . Correlation coefficient (
    
    
    
    ) > 0.99.
  • Accuracy & Precision:

    • Intra-run (n=6) and Inter-run (3 runs).

    • QC Levels: LLOQ, Low, Mid, High.

    • Acceptance:

      
       (
      
      
      
      for LLOQ).
  • Matrix Effect (Quantitative):

    • Calculate Matrix Factor (MF) = Peak Area (Spiked Post-Extraction) / Peak Area (Neat Solution).

    • IS Normalized MF must be close to 1.0. This is where the 13C2,15N IS proves its value by canceling out suppression.

Pharmacokinetic Data Analysis

Once concentrations are determined, PK parameters are calculated using Non-Compartmental Analysis (NCA) (e.g., Phoenix WinNonlin).

PK Pathway & Parameters

PK_Model Gut Gut Lumen (Absorption) Central Central Compartment (Plasma) Gut->Central Ka (First Order) Peripheral Peripheral Tissues Central->Peripheral K12 Urine Urine (Elimination) Central->Urine Kel (Renal Cl) Peripheral->Central K21

Figure 2: Two-compartment PK model representing Didanosine absorption and elimination.

Calculated Parameters
  • 
    :  Maximum observed concentration.
    
  • 
    :  Time to reach 
    
    
    
    .
  • 
    :  Area under the curve (Trapezoidal rule).
    
  • 
    :  Terminal half-life (
    
    
    
    ).
  • 
    :  Apparent oral clearance (
    
    
    
    ).

Troubleshooting & Tips

  • Issue: Low Recovery / High Variation.[5]

    • Cause: Acid degradation during protein precipitation.

    • Fix: Ensure the precipitation solvent is neutral. Do not use acidified methanol.

  • Issue: Peak Tailing.

    • Cause: Interaction with silanols on the column.

    • Fix: Increase Ammonium Acetate buffer concentration to 20mM or use a column with better end-capping (like HSS T3).

  • Issue: IS Interference.

    • Cause: "Crosstalk" if the IS contains unlabeled impurities.

    • Fix: Ensure IS isotopic purity is >99% and check the blank channel for signal at 237.1 when injecting pure IS.

References

  • U.S. Food and Drug Administration (FDA). (2018).[6][3] Bioanalytical Method Validation Guidance for Industry.[6][2][4][7][8] Retrieved from [Link][8]

  • U.S. Food and Drug Administration (FDA). (2000). VIDEX (didanosine) Label Information. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Didanosine: LiverTox Clinical Information. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Application Note: Preparation of High-Concentration Stock Solutions of 2',3'-Dideoxyinosine-¹³C₂,¹⁵N for Mass Spectrometry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, field-tested guide for the preparation, handling, and storage of stock solutions of 2',3'-Dideoxyinosine-¹³C₂,¹⁵N. This stable isotope-labeled (SIL) compound is a critical reagent, primarily serving as an internal standard (IS) for the quantitative analysis of its unlabeled counterpart, Didanosine (ddI), in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Adherence to this protocol will ensure the accuracy, precision, and long-term stability of the prepared stock solutions, which is foundational for reliable bioanalytical data.

Introduction and Scientific Context

2',3'-Dideoxyinosine (Didanosine, ddI) is a nucleoside reverse transcriptase inhibitor used in antiretroviral therapy.[1] Accurate quantification of ddI in biological samples is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. The gold standard for such quantification is LC-MS/MS, which offers high sensitivity and selectivity.

The reliability of LC-MS/MS quantification hinges on the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.[2] A Stable Isotope-Labeled (SIL) version of the analyte, such as 2',3'-Dideoxyinosine-¹³C₂,¹⁵N, is the ideal IS. It shares near-identical physicochemical properties with the unlabeled analyte, causing it to co-elute chromatographically and experience similar matrix effects, yet it is distinguishable by the mass spectrometer due to its higher mass.[3] The accurate preparation of a concentrated primary stock solution of this IS is the first and most critical step in the entire quantitative workflow.

Compound Information & Physicochemical Properties

Proper handling and solution preparation begin with a thorough understanding of the compound's properties. The information below is for 2',3'-Dideoxyinosine-¹³C₂,¹⁵N.

PropertyValue / DescriptionSource(s)
Chemical Name 2',3'-Dideoxyinosine-¹³C₂,¹⁵N[4]
Synonyms Didanosine-¹³C₂,¹⁵N, ddI-¹³C₂,¹⁵N[4]
Molecular Formula C₈¹³C₂H₁₂N₃¹⁵NO₃[4][5]
Molecular Weight 239.21 g/mol (Note: Always verify with the Certificate of Analysis provided by the supplier)[4][5]
Unlabeled MW 236.23 g/mol [1]
Appearance White to off-white solid or crystalline powder[1][4]
Primary Solvent Dimethyl Sulfoxide (DMSO)[6]
Storage (Solid) 2-8°C or -20°C as specified by the supplier, under inert atmosphere.[4]
Stability Known to be unstable in acidic solutions (pH < 3).[7][8]
Health, Safety, and Handling Precautions
3.1. General Laboratory Safety

Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times when handling the compound and its solutions. All handling of the dry powder should ideally be performed within a chemical fume hood or a powder containment balance enclosure.[9][10]

3.2. Specific Powder Handling Considerations

Many highly pure, crystalline organic compounds, including this one, can exhibit two challenging physical properties:

  • Hygroscopicity: The tendency to absorb moisture from the air. To mitigate this, always allow the sealed container to equilibrate to ambient room temperature for at least 30-60 minutes before opening. This prevents atmospheric water from condensing on the cold powder.

  • Electrostatic Charges: Fine powders can become electrostatically charged, making them difficult to weigh accurately as they may repel from or adhere to weighing instruments.[11][12] To minimize this, use an anti-static weigh boat or a balance equipped with an ionizer.[13] Grounding the balance and maintaining ambient humidity between 45-60% can also help dissipate static charges.[11]

Protocol for Preparation of a 1 mg/mL (≈4.18 mM) Primary Stock Solution

This protocol details the preparation of a high-concentration primary stock solution. The gravimetric method (weighing the solid and dissolving in a precise volume) is described, as it is the most accurate approach.

4.1. Rationale and Solvent Selection

Dimethyl Sulfoxide (DMSO) is the recommended solvent for the primary stock solution. It is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including nucleoside analogs.[14][15] Its high boiling point minimizes evaporation during handling, and it is miscible with water and many organic solvents, facilitating subsequent dilutions.[16]

4.2. Materials and Equipment
  • 2',3'-Dideoxyinosine-¹³C₂,¹⁵N solid powder

  • High-purity, anhydrous DMSO (ACS Grade or higher)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • 1.00 mL Class A volumetric flask with stopper

  • Calibrated pipettes (P200, P1000)

  • Amber glass or polypropylene cryovials for aliquoting

  • Vortex mixer

  • Bath sonicator

4.3. Step-by-Step Protocol
  • Pre-Weighing Preparation: Allow the sealed container of 2',3'-Dideoxyinosine-¹³C₂,¹⁵N to warm to room temperature on the benchtop for at least 30 minutes.

  • Gravimetric Measurement:

    • Place a clean, anti-static weigh boat or a small glass vial on the analytical balance and tare the weight.

    • Carefully transfer approximately 1.0 mg of the powder to the weigh boat. It is not necessary to hit exactly 1.00 mg. The crucial step is to accurately record the actual mass.

    • Example: Record the exact mass, e.g., 1.05 mg .

  • Transfer and Dissolution:

    • Carefully transfer the weighed powder into the 1.00 mL Class A volumetric flask. Ensure quantitative transfer by gently tapping the weigh boat.

    • Add approximately 0.7 mL of anhydrous DMSO to the flask.

    • Stopper the flask and vortex for 1-2 minutes to dissolve the majority of the solid.

    • Place the flask in a bath sonicator for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution against a bright light source. It should be clear and free of any visible particulates.

  • Final Volume Adjustment:

    • Once the solid is completely dissolved and the solution is at room temperature, carefully add DMSO dropwise until the bottom of the meniscus aligns perfectly with the 1.00 mL calibration mark on the flask.

    • Stopper the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Concentration Calculation: Calculate the precise concentration based on the actual mass weighed.

    • Using the example weight: Concentration = 1.05 mg / 1.00 mL = 1.05 mg/mL

Quality Control, Storage, and Stability
5.1. Aliquoting and Storage

To preserve the integrity of the stock solution, it is critical to avoid repeated freeze-thaw cycles.

  • Immediately after preparation, aliquot the primary stock solution into smaller, single-use volumes (e.g., 20-50 µL) in clearly labeled, tightly sealed amber or polypropylene vials.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (6 months or longer).

5.2. Stability Considerations

Didanosine is known to be acid-labile, degrading rapidly at a pH below 3.[7][8] When preparing aqueous working solutions or standards, ensure the final diluent is neutral or slightly basic (pH 7-8) to maintain the compound's stability.

Application Workflow: Preparation of Calibration Standards

The primary stock solution is the starting point for creating a calibration curve and quality control (QC) samples. This is typically done via serial dilution.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Sample Preparation & Analysis solid Solid SIL-IS Powder (2',3'-Dideoxyinosine-¹³C₂,¹⁵N) primary Primary Stock (PS) ~1 mg/mL in DMSO solid->primary Weigh & Dissolve intermediate Intermediate Stock (IS) ~10 µg/mL in 50:50 ACN:H₂O primary->intermediate Dilute from PS working Working Internal Standard (WIS) ~100 ng/mL in 50:50 ACN:H₂O intermediate->working Dilute from IS final_samples Final Samples for Injection (Calibrators, QCs, Unknowns) working->final_samples Spike fixed amount of WIS samples Blank Matrix Samples (Plasma, Urine, etc.) samples->final_samples Add to create curve analysis LC-MS/MS Analysis final_samples->analysis

Sources

Application Note: Quantitative Bioanalysis of Didanosine (ddI) via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity protocol for the quantification of Didanosine (2',3'-dideoxyinosine, ddI) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Unlike standard reverse-phase protocols, this method specifically addresses the acid lability and high polarity of Didanosine. We utilize a Stable Isotope Labeled (SIL) Internal Standard (


-Didanosine) to correct for matrix effects and recovery variances, ensuring compliance with FDA/EMA bioanalytical guidelines.

Chemical & Physical Considerations (The "Why" Behind the Method)

Acid Instability (Critical Control Point)

Didanosine possesses a glycosidic bond that is highly susceptible to hydrolysis under acidic conditions (pH < 3.0), degrading rapidly into hypoxanthine and dideoxyribose.

  • Impact: Standard protein precipitation methods using Trichloroacetic Acid (TCA) or high concentrations of Formic Acid are forbidden .

  • Solution: Sample preparation and mobile phases must be buffered near neutral pH (pH 4.5 – 6.5).

Polarity and Retention

Didanosine is a polar nucleoside analog (LogP


 -1.24).
  • Impact: It exhibits poor retention on conventional C18 columns, leading to elution in the void volume where ion suppression is highest.

  • Solution: We employ a High Strength Silica (HSS) T3 column or an Aqueous C18 phase capable of withstanding 100% aqueous starts, or alternatively, HILIC chromatography. This protocol focuses on the Aqueous C18 approach for robustness.

Mass Spectrometry Configuration

Mode: Electrospray Ionization (ESI), Positive Mode (


).[3][4]
Instrument:  Triple Quadrupole (QqQ).
Source Parameters (Representative for Sciex/Waters Systems)
  • Capillary Voltage (IS): 4500 V

  • Source Temperature: 500°C

  • Curtain Gas / Cone Gas: 30 psi

  • Desolvation Gas: 50 psi

  • Collision Gas (CAD): Medium

MRM Transitions (Multiple Reaction Monitoring)

The fragmentation pathway relies on the cleavage of the glycosidic bond, yielding the protonated nucleobase (Hypoxanthine).

AnalytePrecursor Ion (

)
Product Ion (

)
Dwell (ms)CE (eV)Mechanism
Didanosine 237.1 137.1 10025Loss of sugar moiety
Didanosine-

(IS)
242.1 142.1 10025Loss of sugar moiety

Note on IS Selection:


 or 

labeled standards are preferred over Deuterated (

) standards. Deuterated analogs may exhibit slight retention time shifts in high-aqueous or HILIC methods, potentially separating them from the analyte and reducing their efficacy in correcting matrix effects.

Chromatographic Conditions

  • Column: Waters XSelect HSS T3 (

    
     mm, 2.5 µm) or Phenomenex Kinetex Biphenyl.
    
  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5–10 µL.

Mobile Phase Composition
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH

    
     6.0). Do not use 0.1% Formic Acid.
    
  • Mobile Phase B: Acetonitrile (100%).

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
0.50955Hold
3.001090Linear Ramp
4.001090Wash
4.10955Re-equilibrate
6.00955End

Experimental Protocol: Sample Preparation

Objective: Extract Didanosine from plasma while maintaining neutral pH to prevent degradation.

Step 1: Stock Solution Preparation
  • Dissolve Didanosine reference standard in 50:50 Methanol:Water . Avoid pure water for long-term storage to prevent bacterial growth, but avoid acidic diluents.

  • Prepare Internal Standard (IS) working solution (

    
    -ddI) at 500 ng/mL in water.
    
Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 20 µL of IS Working Solution. Vortex gently.

  • Add 300 µL of Methanol (cooled to 4°C). Methanol is preferred over Acetonitrile here to minimize coprecipitation of polar analytes, though Acetonitrile is acceptable if recovery is validated.

  • Vortex vigorously for 60 seconds.

  • Centrifuge at 14,000 RPM (approx. 20,000 x g) for 10 minutes at 4°C.

Step 3: Dilution & Injection
  • Transfer 200 µL of the clear supernatant to a clean vial/plate.

  • Add 200 µL of 10 mM Ammonium Acetate (aq) .

    • Scientific Rationale: Diluting the organic supernatant with aqueous buffer is critical. Injecting high-organic solvent (Methanol) directly onto an aqueous-compatible column will cause "solvent effect," leading to peak fronting and poor retention of the early-eluting Didanosine.

  • Vortex and inject.

Visualizations

Analytical Workflow

This diagram illustrates the logical flow from sample collection to data acquisition, highlighting the critical pH control steps.

G node_start Biological Sample (Plasma/Serum) node_IS Add Internal Standard (13C5-Didanosine) node_start->node_IS node_ppt Protein Precipitation (100% Methanol, Neutral pH) node_IS->node_ppt Precise Pipetting node_centrifuge Centrifuge (14k RPM, 10 min) node_ppt->node_centrifuge Precipitate Proteins node_dilute Dilute Supernatant (1:1 with 10mM NH4OAc) node_centrifuge->node_dilute Transfer Supernatant node_lc LC Separation (HSS T3 Column, pH 6.0) node_dilute->node_lc Prevents Solvent Effect node_ms MS/MS Detection (m/z 237 -> 137) node_lc->node_ms ESI+ Ionization

Figure 1: Analytical workflow emphasizing neutral pH extraction and aqueous dilution to ensure column retention.

Fragmentation Pathway

The specific cleavage used for quantification.

G node_parent Precursor Ion [M+H]+ m/z 237.1 (Didanosine) node_collision Collision Cell (CID, 25eV) node_parent->node_collision node_fragment Product Ion [Base+H]+ m/z 137.1 (Hypoxanthine) node_collision->node_fragment Glycosidic Bond Cleavage node_neutral Neutral Loss (Dideoxyribose) node_collision->node_neutral 100 Da loss

Figure 2: Collision Induced Dissociation (CID) pathway of Didanosine yielding the characteristic Hypoxanthine base fragment.

Validation & System Suitability

To ensure the trustworthiness of the data, the following System Suitability Test (SST) must be performed before every batch:

  • Sensitivity Check: Inject the LLOQ (Lower Limit of Quantification, e.g., 5 ng/mL). Signal-to-Noise (S/N) must be > 10.

  • Retention Stability: Inject a mid-level QC 5 times. Retention time CV must be < 2%.

  • Carryover: Inject a blank immediately after the ULOQ (Upper Limit of Quantification). The signal in the blank must be < 20% of the LLOQ signal.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Huang, Y., et al. (2004).[3] Liquid chromatographic-tandem mass spectrometric assay for the simultaneous determination of didanosine and stavudine in human plasma. Journal of Chromatography B, 799(1), 51-61.[3] [Link]

  • Venkata Kumar, C.H., et al. (2011). Determination of Didanosine in Human Plasma by Electro Spray Ionization LC-MS/MS Method. Asian Journal of Chemistry, 23(2), 583-586.[2] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2',3'-Dideoxyinosine-13C2,15N Recovery Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IS-DDI-REC-001 Subject: Troubleshooting Low Recovery & Instability of Didanosine Stable Isotopes Assigned Specialist: Senior Application Scientist, Bioanalytical Division[1]

Executive Summary

You are likely experiencing low recovery or high variability with 2',3'-Dideoxyinosine-13C2,15N (Didanosine-IS) due to one of two critical failure modes: Acid-catalyzed hydrolysis during protein precipitation or enzymatic degradation during sample collection.[1]

Unlike many stable isotopes that are robust, Didanosine (ddI) is a purine nucleoside analog with a notoriously labile


-glycosidic bond. Standard bioanalytical protocols (e.g., acidification with TCA or TFA) that work for 90% of drugs will actively destroy this molecule, cleaving the base (Hypoxanthine) from the sugar moiety.

This guide provides the mechanistic insight and validated protocols required to stabilize your isotope and maximize recovery.

Module 1: Chemical Stability (The "Acid Trap")

The Issue: You observe a massive loss of signal for both the analyte and the Internal Standard (IS) after protein precipitation or Solid Phase Extraction (SPE) loading.

The Mechanism: Didanosine possesses a "dideoxy" sugar ring.[2][3] The lack of the 3'-hydroxyl group destabilizes the


-glycosidic bond between the purine base and the sugar. In acidic conditions (pH < 3.0), this bond hydrolyzes rapidly, yielding Hypoxanthine  and a dideoxyribose sugar derivative.

If you are using Trichloroacetic Acid (TCA) , Perchloric Acid (PCA) , or high concentrations of Formic Acid in your extraction, you are degrading your expensive isotope before it reaches the column.

Visualizing the Failure Mode

AcidHydrolysis DDI Didanosine-13C2,15N (Intact Molecule) Acid Acidic Environment (pH < 3.0) DDI->Acid Sample Prep Transition Protonation of N7 Position Acid->Transition Rapid Kinetics Cleavage N-Glycosidic Bond Cleavage Transition->Cleavage Hypo Hypoxanthine-13C2,15N (Base Only) Cleavage->Hypo Loss of Analyte Signal Sugar Dideoxyribose (Sugar) Cleavage->Sugar

Figure 1: Mechanism of acid-catalyzed degradation.[1] At pH < 3, the N-glycosidic bond cleaves, resulting in the loss of the intact Didanosine molecule.

Corrective Protocol: Neutral Precipitation

Replace acid precipitation with a neutral organic solvent crash.

  • Aliquot: 100 µL Plasma/Matrix.

  • IS Addition: Add 10 µL of 2',3'-Dideoxyinosine-13C2,15N working solution.

  • Precipitation: Add 400 µL of Methanol or Acetonitrile (Neutral).

    • Critical: Do NOT add 0.1% Formic Acid to the crash solvent.

  • Vortex/Centrifuge: Vortex 1 min; Centrifuge at 10,000 x g for 10 min.

  • Evaporation: Evaporate supernatant under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 10 mM Ammonium Acetate (pH 6.5) .

Module 2: Enzymatic Instability (Sample Collection)

The Issue: Recovery is inconsistent between fresh spikes and clinical/animal samples, even with neutral extraction.

The Mechanism: Didanosine is a substrate for Purine Nucleoside Phosphorylase (PNP) , an enzyme highly active in red blood cells (RBCs).[3][4] If whole blood is left at room temperature, PNP converts Didanosine to Hypoxanthine.[3][4]

Corrective Action:

  • Temperature Control: Keep blood samples on ice immediately after collection.

  • Rapid Separation: Centrifuge blood to harvest plasma within 30 minutes of collection.

  • Inhibitors (Optional): If delays are unavoidable, collection tubes containing a PNP inhibitor (e.g., immucillin-H) may be required, though rapid cold separation is usually sufficient.

Module 3: Extraction Methodologies (SPE vs. LLE)

The Issue: Didanosine is highly polar (LogP ≈ -1.2). It does not retain well on standard C18 silica cartridges, leading to "breakthrough" where the analyte washes away during the loading or wash steps.

Method Comparison Table
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Recovery Potential High (>90%)Low (<40%)Optimal (>85%)
Cleanliness Low (High Matrix Effect)HighHigh
Suitability for ddI Recommended (Neutral) Not Recommended Recommended (Polymeric)
Key Risk Ion suppression in MSddI is too polar to partition into organic layers (e.g., hexane/ether).[1]Silica-based C18 de-wets; Acid wash steps degrade ddI.[1]
Recommended SPE Protocol (Polymeric HLB)

Use a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent.[1] These are wettable and retain polar compounds better than silica C18.

  • Condition: 1 mL Methanol, then 1 mL Water.

  • Load: Mix Plasma (100 µL) with 2% Ammonium Hydroxide (pH ~9) to ensure the base is deprotonated and stable. Load onto cartridge.

  • Wash: 1 mL of 5% Methanol in Water (Keep organic low to prevent elution).

  • Elute: 1 mL Methanol.

  • Dry & Reconstitute: Evaporate and reconstitute in mobile phase.

Module 4: Chromatographic Retention & Troubleshooting

The Issue: Even with good extraction, the signal is suppressed because Didanosine elutes in the "void volume" (dead time) of the column along with salts and phospholipids.

The Solution: Use Polar-Embedded C18 or HILIC columns.[1] Standard C18 columns often suffer from "phase collapse" with the high-aqueous mobile phases needed to retain Didanosine.

Troubleshooting Decision Matrix

Troubleshooting Start Low Recovery of Didanosine-13C2,15N CheckpH Is Extraction Acidic (pH < 3)? Start->CheckpH AcidYes Chemical Hydrolysis CheckpH->AcidYes Yes CheckRet Is Retention Time < 1.5 k' (Void)? CheckpH->CheckRet No FixAcid Switch to Neutral PPT or Ammonium Acetate Buffer AcidYes->FixAcid RetYes Ion Suppression CheckRet->RetYes Yes CheckBlood Was Blood Processed >30 mins @ RT? CheckRet->CheckBlood No FixRet Use HILIC or Polar-Embedded C18 RetYes->FixRet BloodYes Enzymatic Degradation (PNP Activity) CheckBlood->BloodYes Yes FixBlood Ice immediately; Harvest plasma <30 min BloodYes->FixBlood

Figure 2: Diagnostic workflow for identifying the root cause of low recovery.

Frequently Asked Questions (FAQ)

Q: Can I use 0.1% Formic Acid in my mobile phase? A: Yes, during chromatography it is generally acceptable because the residence time in the column is short (minutes). However, do not store samples in acidic mobile phase in the autosampler for 24 hours. If autosampler stability is poor, switch to 10mM Ammonium Acetate (pH 6.5) for the aqueous phase.

Q: Why is my LLE extraction efficiency near zero? A: Didanosine is too polar. It prefers the water phase over solvents like hexane, MTBE, or ethyl acetate. LLE is not a viable strategy for this molecule.

Q: The 13C2,15N isotope is expensive. Can I use a structural analog like Zidovudine as an IS? A: While possible, it is not recommended for regulated assays. Zidovudine has different acid stability and polarity properties. If you face matrix effects, Zidovudine will not compensate for ion suppression at the specific retention time of Didanosine. The stable isotope is essential for compensating for the specific extraction losses described above.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[5][6] Link

  • Stability of 2',3'-dideoxyinosine in acidic media. Journal of Pharmaceutical Sciences. Provides fundamental pKa and degradation kinetics data. Link

  • Metabolism of 2',3'-dideoxyinosine (ddI) in human blood. British Journal of Clinical Pharmacology. Details the enzymatic conversion to hypoxanthine by PNP in red blood cells. Link

  • Determination of Didanosine in Human Plasma by LC-MS/MS. Asian Journal of Chemistry. Validated method utilizing SPE and neutral buffering. Link

Sources

Technical Support Center: Troubleshooting Peak Tailing in Didanosine Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve peak tailing issues encountered during the chromatographic analysis of Didanosine. By understanding the underlying chemical principles and following a systematic approach, you can achieve symmetrical, reproducible peaks for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in Didanosine analysis?

A: Peak tailing is a chromatographic phenomenon where the peak's trailing edge is broader than the leading edge, resulting in an asymmetrical peak shape. In an ideal chromatogram, peaks should be symmetrical and Gaussian. Tailing peaks are problematic because they can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and decreased sensitivity. For Didanosine, a polar nucleoside analog, peak tailing can be a common issue that compromises the accuracy and reliability of analytical methods.[1][2]

Q2: I'm observing significant tailing with my Didanosine peak. What are the most likely causes?

A: Peak tailing for a polar, basic compound like Didanosine in reversed-phase HPLC typically stems from a few key sources:

  • Secondary Interactions with Residual Silanols: This is the most common culprit. Silica-based stationary phases, even when end-capped, have residual silanol groups (Si-OH) on their surface.[3][4] Didanosine, with its basic purine ring, can interact with these acidic silanols through strong hydrogen bonding or ionic interactions, leading to a secondary retention mechanism that causes peak tailing.[1][4][5]

  • Inappropriate Mobile Phase pH: The ionization state of both Didanosine and the residual silanols is highly dependent on the mobile phase pH.[6][7] If the pH is not optimized, these secondary interactions are exacerbated.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1]

  • Extra-Column Effects: Issues with the HPLC system itself, such as excessive tubing length, poorly made connections, or a large detector cell volume, can contribute to band broadening and peak tailing.

  • Metal Chelation: The purine structure of Didanosine contains nitrogen and oxygen atoms that can potentially chelate with metal ions present in the stationary phase, column hardware, or system components.[3] This interaction can create another secondary retention mechanism.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH to Mitigate Silanol Interactions

The pKa of Didanosine is approximately 9.12. This means that below this pH, it will be protonated and carry a positive charge. Residual silanols on the silica surface are acidic and become deprotonated (negatively charged) at pH values above approximately 3-4. The electrostatic attraction between a positively charged Didanosine and negatively charged silanols is a major cause of peak tailing.

Experimental Protocol: Mobile Phase pH Study

  • Initial Conditions: Start with a common mobile phase for polar compounds, for example, 20 mM phosphate buffer and acetonitrile (95:5 v/v) on a C18 column.

  • pH Adjustment: Prepare a series of mobile phase buffers at different pH values, for instance, pH 3.0, 4.5, 6.0, and 7.5. Use a calibrated pH meter to ensure accuracy.

  • Analysis: Inject a standard solution of Didanosine using each mobile phase and record the chromatograms.

  • Evaluation: Compare the tailing factor, retention time, and peak shape for each pH. You will likely observe a significant improvement in peak symmetry at a lower pH (e.g., pH 3.0) where the silanols are protonated and non-ionized.[4]

Data Summary: Effect of Mobile Phase pH on Didanosine Peak Shape

Mobile Phase pHExpected Tailing Factor (As)Explanation
7.5 High (> 2.0)Silanols are deprotonated and strongly interact with protonated Didanosine.
6.0 Moderate to High (1.5 - 2.0)A significant portion of silanols are still deprotonated.
4.5 Moderate (1.2 - 1.5)Fewer deprotonated silanols, leading to reduced secondary interactions.
3.0 Low (< 1.2)Silanols are protonated, minimizing ionic interactions with Didanosine.[4]
Guide 2: Selecting the Right Column and Using Mobile Phase Additives

The choice of HPLC column is critical. Modern, high-purity silica columns (Type B) have a lower metal content and fewer acidic silanol groups compared to older Type A silica, which significantly reduces peak tailing for basic compounds.[3]

Column Selection Strategy:

  • High-Purity, End-Capped Columns: Opt for columns that are well end-capped to block a majority of the residual silanols.[4]

  • Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded in or near the surface of the stationary phase, which helps to shield the residual silanols and can provide alternative selectivity.

  • Hybrid Silica Columns: These columns incorporate organic and inorganic materials in their stationary phase, often leading to improved pH stability and reduced silanol activity.[3]

Using Mobile Phase Additives:

If adjusting the pH alone is insufficient, consider adding a competing base to the mobile phase.

Experimental Protocol: Using Triethylamine (TEA) as a Silanol Blocker

  • Prepare Mobile Phase: To your optimized low-pH mobile phase (e.g., pH 3.0 buffer), add a small concentration of a competing base like triethylamine (TEA), typically around 10-25 mM.[3]

  • Equilibrate the System: Flush the column with the new mobile phase for at least 30 minutes to ensure the stationary phase is fully equilibrated with the additive.

  • Analyze Sample: Inject your Didanosine standard.

  • Observe Results: The positively charged TEA molecules will preferentially interact with the active silanol sites, effectively shielding them from Didanosine and improving peak shape.

Visualizing the Troubleshooting Workflow

A systematic approach is key to efficiently resolving peak tailing. The following diagram outlines a logical workflow for troubleshooting.

Troubleshooting_Workflow start Peak Tailing Observed for Didanosine check_system Q: Are all peaks tailing? start->check_system extra_column Investigate Extra-Column Effects (Connections, Tubing, Dead Volume) check_system->extra_column Yes check_pH Optimize Mobile Phase pH (Target pH < 4) check_system->check_pH No column_void Check for Column Void or Contamination extra_column->column_void solution Symmetrical Peak Achieved column_void->solution column_select Evaluate Column Chemistry (High-Purity, End-Capped, Polar-Embedded) check_pH->column_select additives Use Mobile Phase Additives (e.g., Triethylamine) column_select->additives metal_chelation Consider Metal Chelation (Use inert system or additives like EDTA) additives->metal_chelation metal_chelation->solution

Caption: A logical workflow for troubleshooting Didanosine peak tailing.

Understanding the Mechanism of Silanol Interaction

The following diagram illustrates the interaction between a protonated Didanosine molecule and a deprotonated silanol group on the stationary phase surface, which leads to peak tailing.

Caption: Interaction between protonated Didanosine and a deprotonated silanol group.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • de Oliveira, A. M. C., et al. (2005). Development and validation of a HPLC-UV method for the determination in didanosine tablets. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 751-756. Retrieved from [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 504-508. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Merck Index Online. (n.d.). Didanosine.
  • PubChem. (n.d.). Didanosine. Retrieved from [Link]

  • Science.gov. (n.d.). chelation ion chromatography. Retrieved from [Link]

  • EBSCO. (n.d.). Chelation. Retrieved from [Link]

Sources

Navigating Isotopic Interference in Didanosine Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide, prepared by our team of Senior Application Scientists, provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic interference during the quantification of Didanosine. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your analytical work.

Introduction to the Challenge

Didanosine (ddI), a critical antiretroviral agent, is a synthetic purine nucleoside analog used in the treatment of HIV/AIDS.[1][2] Accurate quantification of Didanosine in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity.[3][4]

However, a significant challenge in LC-MS/MS-based quantification is the potential for isotopic interference. This occurs when isotopic variants of the analyte or other molecules in the sample have the same nominal mass-to-charge ratio (m/z) as the analyte of interest or its internal standard, leading to inaccurate measurements. This guide will walk you through understanding, identifying, and mitigating these interferences.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is isotopic interference and why is it a concern for Didanosine quantification?

A1: Isotopic interference in mass spectrometry arises from the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ²H, ¹⁸O). While the most abundant isotope of carbon is ¹²C, about 1.1% is ¹³C. This means that a molecule containing carbon atoms will have a small but detectable population of molecules that are one or more mass units heavier than the monoisotopic mass (the mass calculated using the most abundant isotopes).

For Didanosine (C₁₀H₁₂N₄O₃), with a monoisotopic mass of approximately 236.23 g/mol , there will be isotopologues at M+1, M+2, etc., due to the presence of ¹³C, ¹⁵N, and ¹⁸O isotopes.[1][5] Interference becomes a problem when:

  • Analyte's Isotopes Interfere with the Internal Standard (IS): The M+n peak of a high-concentration analyte can overlap with the signal of its stable isotope-labeled internal standard (SIL-IS), artificially inflating the IS response and leading to underestimation of the analyte concentration.[3]

  • Internal Standard's Isotopes Interfere with the Analyte: Conversely, if the SIL-IS is not of high isotopic purity, its lower mass isotopologues can contribute to the analyte's signal, causing overestimation.[6]

  • Matrix Components Interfere: An unrelated co-eluting compound from the biological matrix might have an isotopic peak that coincides with the m/z of Didanosine or its IS.[7]

Q2: I'm observing non-linear calibration curves and high bias at the lower end of my Didanosine assay. Could this be isotopic interference?

A2: Yes, this is a classic symptom of isotopic interference, particularly "crosstalk" from the analyte to the internal standard.[3] At high analyte concentrations, the contribution from the analyte's M+n isotopologues to the internal standard's signal becomes significant. Since the internal standard concentration is constant, this added signal artificially lowers the analyte-to-internal standard peak area ratio, causing the calibration curve to bend and leading to a positive bias at the lower limit of quantification (LLOQ).

Troubleshooting Steps:

  • Analyze High-Concentration Analyte without IS: Prepare a sample with the highest concentration of Didanosine standard but without the internal standard. Monitor the mass transition for the internal standard. Any signal detected is direct evidence of crosstalk.

  • Evaluate IS Purity: Analyze a solution of the stable isotope-labeled internal standard alone. Monitor the mass transition for Didanosine. A signal here indicates the presence of unlabeled Didanosine in your IS stock. The FDA guidance on bioanalytical method validation suggests checking for the presence of unlabeled analyte in the IS.[6]

Data Interpretation Table:

ObservationPotential CauseRecommended Action
Signal detected for IS transition when injecting high-concentration analyte only.Analyte's isotopic peaks are interfering with the IS signal.Increase the mass difference between analyte and IS, or select a different precursor/product ion for the IS.
Signal detected for analyte transition when injecting IS only.Isotopic purity of the IS is low.Source a higher purity IS, or if minor, subtract the contribution during data processing.
Non-linear curve, especially at high concentrations.Analyte-to-IS crosstalk.See mitigation strategies in Q3 and Q4.
Q3: How do I choose an appropriate stable isotope-labeled internal standard (SIL-IS) for Didanosine to minimize interference?

A3: The selection of a suitable SIL-IS is the most critical step in mitigating isotopic interference.[9] The ideal SIL-IS co-elutes with the analyte and has identical ionization and fragmentation behavior, but is mass-resolved.[3][10]

Key Considerations for Didanosine SIL-IS Selection:

  • Mass Difference: A mass difference of at least 3 to 4 atomic mass units (amu) is generally recommended. For Didanosine (C₁₀H₁₂N₄O₃), this helps to ensure that the M+1 and M+2 isotopic peaks of the analyte do not significantly overlap with the monoisotopic peak of the IS. For example, using Didanosine-d2 might be an option.[11]

  • Labeling Position: The stable isotopes (e.g., ²H, ¹³C, ¹⁵N) should be placed in a part of the molecule that is not susceptible to chemical or metabolic exchange. For Didanosine, labeling on the purine ring with ¹³C or ¹⁵N is generally more stable than deuterium (²H) labeling on exchangeable protons.[10]

  • Isotopic Purity: The SIL-IS should have high isotopic purity to prevent its lower mass isotopes from contributing to the analyte signal.[6]

Workflow for SIL-IS Selection:

SIL_IS_Selection cluster_0 Analyte Characterization cluster_1 Internal Standard Design cluster_2 Verification A Determine Didanosine Formula (C10H12N4O3) and Mass (236.23) B Calculate Natural Isotopic Abundance (M+1, M+2, etc.) A->B C Select Label Type (e.g., 13C, 15N) B->C D Choose Labeling Position (Stable, non-exchangeable) C->D E Determine Number of Labels (Aim for >3 amu shift) D->E F Synthesize or Procure Proposed SIL-IS E->F G Test for Crosstalk (Analyte -> IS and IS -> Analyte) F->G H Confirm Co-elution with Analyte G->H I I H->I Proceed with Method Validation Validation_Workflow A Start: Method Development (LC and MS parameters set) B Selectivity Test: Inject 6 lots of blank matrix A->B C Check for interfering peaks at analyte and IS retention times B->C D Is interference <20% of LLOQ and <5% of IS response? C->D E PASS: Proceed to Accuracy & Precision Batches D->E Yes F FAIL: Method Optimization Required D->F No G Re-optimize LC gradient or change column F->G H Select alternative MS/MS transition F->H G->B Re-evaluate H->B Re-evaluate

Sources

Technical Support Center: Stability & Storage of 2',3'-Dideoxyinosine-

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IS-DDI-ISO-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Isotope Stability Unit[1]

Executive Summary: The "Acid Trap"

You are likely reading this guide because you are using 2',3'-Dideoxyinosine-


 (ddI-

)
as an internal standard for LC-MS/MS quantification of Didanosine.

The Critical Warning: Unlike many nucleosides, dideoxynucleosides like ddI are extremely acid-labile . The N-glycosidic bond (connecting the purine base to the sugar) is weak. Exposure to pH < 3.0, even for short periods, causes rapid hydrolysis, cleaving the molecule into Hypoxanthine-


  and a dideoxy-ribose sugar.

If your internal standard degrades, your calibration curve will fail, or you will observe "ghost peaks" in your chromatogram. This guide provides the protocols to prevent this.

Module 1: The Degradation Mechanism (Why it fails)

To preserve the molecule, you must understand what destroys it. The absence of the 3'-hydroxyl group on the sugar ring (which defines it as a dideoxy nucleoside) destabilizes the N-glycosidic bond between the sugar and the Hypoxanthine base.

The Chemical Pathway

When protons (


) attack N7 of the purine ring, the bond weakens and snaps. This releases the free base (Hypoxanthine).

Why this matters for Isotopes: The


 and 

labels are typically located on the Hypoxanthine base. When degradation occurs, the radioactive/stable label is not lost, but it is now attached to a different molecule (Hypoxanthine) with a different retention time and molecular weight.
Visualizing the Breakdown

degradation_pathway DDI 2',3'-Dideoxyinosine-13C2,15N (Intact IS) Acid Acidic Environment (pH < 3.0) + H+ DDI->Acid Exposed to Transition Protonation at N7 Acid->Transition Initiates Hypoxanthine Hypoxanthine-13C2,15N (Degradation Product) Transition->Hypoxanthine Glycosidic Bond Cleavage Sugar 2,3-Dideoxyribose (Sugar Fragment) Transition->Sugar

Figure 1: Acid-catalyzed hydrolysis of Didanosine.[1] Note that the isotope labels track with the Hypoxanthine fragment.

Module 2: Storage & Handling Protocols

Protocol A: Receipt & Solid State Storage

Upon arrival, the lyophilized powder is relatively stable if kept dry. Moisture is the catalyst that allows acidity to act.

ParameterSpecificationReason
Temperature -20°C Slows kinetic degradation rates.[1]
Container Amber Vial, Tightly CappedProtects from light (minor factor) and moisture (major factor).[1]
Desiccation Required Store inside a secondary container (jar) with active silica gel or molecular sieves.[1]
Shelf Life 2-3 Years (Solid)If kept dry.[1] Once in solution, stability drops to days/weeks.
Protocol B: Solubilization (The Danger Zone)

This is where 90% of errors occur. Do not dissolve ddI in pure, unbuffered water. Pure water absorbs atmospheric


, forming carbonic acid (pH ~5.5), which is low enough to accelerate degradation over time.

Recommended Solvent Systems:

  • Primary Stock (High Conc. > 1 mg/mL):

    • Solvent: 100% DMSO or DMSO:Methanol (1:1).

    • Why: ddI has high solubility in DMSO (~200 mg/mL) and hydrolysis cannot occur in the absence of water.

    • Storage: -20°C. Stable for 6+ months.

  • Working Solutions (Low Conc. for Spiking):

    • Solvent: 10 mM Ammonium Bicarbonate (pH 7.4) or Phosphate Buffer (pH 7.4).

    • Why: The buffer neutralizes any acidity.

    • Avoid: 0.1% Formic Acid or Acetic Acid.

Workflow Visualization: Safe Solubilization

solubilization_flow Start Lyophilized Powder (-20°C) Step1 Dissolve in 100% DMSO (Primary Stock) Start->Step1 Decision Need Working Solution? Step1->Decision BadPath Dilute in 0.1% Formic Acid Decision->BadPath Avoid GoodPath Dilute in 10 mM Ammonium Bicarbonate (pH 7.4) Decision->GoodPath Recommended ResultBad DEGRADATION (Glycosidic cleavage) BadPath->ResultBad ResultGood STABLE SOLUTION (Ready for LC-MS) GoodPath->ResultGood

Figure 2: Decision tree for preparing Internal Standard solutions. Note the strict avoidance of acidic diluents.

Module 3: Troubleshooting & FAQs

Q1: I see a secondary peak in my Internal Standard channel. What is it?

  • Diagnosis: This is likely Hypoxanthine-

    
     .
    
  • Verification: Check the molecular weight. Didanosine is ~236 Da (unlabeled). Hypoxanthine is ~136 Da (unlabeled). If your IS is +3 Da (

    
    ), look for a peak at m/z ~139-140  (depending on ionization).
    
  • Cause: Your working solution was likely left at room temperature in an acidic solvent, or your LC mobile phase is too acidic and the column temperature is too high (>40°C).

Q2: Can I use 0.1% Formic Acid in my Mobile Phase?

  • Answer: Yes, BUT only for the LC run itself.

  • Nuance: The residence time on the column is short (minutes). Degradation during the run is negligible. The damage happens when the sample sits in the autosampler for 12 hours dissolved in an acidic reconstitution solvent.

  • Fix: Reconstitute samples in Water:Methanol (90:10) without acid, or with very low acid (0.01%), and keep the autosampler at 4°C.

Q3: My recovery of the Internal Standard is dropping over the course of a batch.

  • Answer: This indicates "In-Vial Degradation."[1]

  • Fix: Add 2% Ammonium Hydroxide to your needle wash to ensure no acid carryover, or buffer your sample solvent to pH 7.0.

Q4: Is the isotope labeled version less stable than the non-labeled drug?

  • Answer: Chemically, no. The bond strength is identical. However, financially, the loss is greater. Treat the labeled standard with higher caution regarding pH than you would the cheap analyte.

Summary of Stability Data

ConditionSolvent/MediumEstimated Stability (

)
Recommendation
pH 1.0 - 2.0 0.1N HCl / Stomach Acid< 2 minutesFATAL
pH 3.0 - 4.0 0.1% Formic Acid< 2-4 hoursAVOID
pH 5.5 Unbuffered Water24 - 48 hoursRISKY
pH 7.4 PBS / Amm.[1] Bicarb> 1 Week (4°C)OPTIMAL
Anhydrous DMSO> 6 Months (-20°C)STOCK STORAGE

References

  • Mechanism of Acid Hydrolysis

    • Title: Metabolism of 2',3'-dideoxyinosine (ddI) in human blood.[2][3][4][5]

    • Source: N
    • Link:[Link]

    • Relevance: Establishes the breakdown of ddI into Hypoxanthine.[2][3]

  • Solubility & pH Dependence

    • Title: Solubility evaluation of didanosine: a comparison between the equilibrium method and intrinsic dissolution.
    • Source: Brazilian Journal of Pharmaceutical Sciences[1]

    • Link:[Link][2][6]

    • Relevance: Confirms solubility profiles and pH dependence.
  • Chemical Properties & Safety

    • Title: Didanosine (PubChem Compound Summary).
    • Source: National Library of Medicine[1][7]

    • Link:[Link]

    • Relevance: Provides pKa (9.[8]13) and physical stability data.

  • Clinical/Stability Context

    • Title: Didanosine - LiverTox.[1][9]

    • Source: NCBI Bookshelf
    • Link:[Link]

    • Relevance: Contextualizes the instability and metabolic pathway (Hypoxanthine form

Sources

Technical Support Center: Correcting for Isotopic Contribution in Quantitative LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ISO-CORR-001 Subject: Advanced Troubleshooting for Isotopic Overlap & Cross-Signal Contribution

Executive Summary & Diagnostic Context

In quantitative bioanalysis (LC-MS/MS), Isotopic Contribution (often called "isotopic overlap" or "cross-signal contribution") occurs when the isotopic envelope of an analyte interferes with the mass channel of its Internal Standard (IS), or vice versa.

Unlike "cross-talk" (which is often a collision cell memory effect), isotopic contribution is a fundamental physical limitation caused by the natural abundance of stable isotopes (e.g.,


C, 

Cl,

Br). Failure to correct for this results in non-linear calibration curves (quadratic fits) or falsely elevated LLOQ (lower limit of quantification).

Is this your problem?

  • Symptom A: Your calibration curve droops or curves downward at high concentrations. (Likely Analyte

    
     IS interference).
    
  • Symptom B: You see a significant peak in your "Zero" sample (Matrix + IS only) at the analyte retention time. (Likely IS

    
     Analyte interference).
    
Diagnostic Workflow (Decision Logic)

Before applying mathematical corrections, confirm the source of the interference using this logic flow.

DiagnosticFlow Start START: Anomalous Quant Data CheckBlank Step 1: Run 'Zero Sample' (Matrix + IS, No Analyte) Start->CheckBlank CheckHighStd Step 2: Run High Std (Analyte Only, No IS) Start->CheckHighStd ResultZero Peak detected in Analyte Channel? CheckBlank->ResultZero ResultHigh Peak detected in IS Channel? CheckHighStd->ResultHigh Type1 DIAGNOSIS: Impurity/Overlap (IS contributing to Analyte) Impact: High Intercept/LLOQ Fail ResultZero->Type1 Yes (>20% LLOQ) Action1 ACTION: Check IS Purity or Increase Mass Diff ResultZero->Action1 Yes Type2 DIAGNOSIS: Isotopic Envelope (Analyte contributing to IS) Impact: Non-linear Curve ResultHigh->Type2 Yes (>5% IS Response) Action2 ACTION: Apply Mathematical Correction Factor ResultHigh->Action2 Yes

Figure 1: Diagnostic logic to distinguish between IS impurities (Type 1) and Isotopic Overlap (Type 2).

Technical Deep Dive: The Mechanics of Interference

To fix the data, you must understand which direction the interference flows.

Scenario A: Analyte Contribution to Internal Standard (The "Drooping Curve")
  • Mechanism: As the concentration of the Analyte increases, its naturally occurring isotopic peaks (M+1, M+2, etc.) grow. If your IS is only 3 or 4 Da heavier (e.g., a d3-labeled analog), the Analyte's M+3 isotope may fall directly into the IS precursor window.

  • Result: The IS signal (

    
    ) artificially increases at high analyte concentrations. Since the response ratio is 
    
    
    
    , an inflated denominator causes the ratio to drop, leading to a quadratic/non-linear curve.
Scenario B: Internal Standard Contribution to Analyte (The "High Background")
  • Mechanism: The IS contains a small percentage of unlabeled material (chemical impurity) or its isotopic envelope overlaps "backwards" (less common).

  • Result: Even with no Analyte present, you detect a signal. This limits your sensitivity (LLOQ).

Quantitative Impact Table
ElementIsotopeNatural AbundanceImpact on Mass Spec
Carbon

C
~1.1%For a molecule with 20 carbons, the M+1 peak is ~22% of the M+0 peak.
Chlorine

Cl
~24.2%Massive M+2 contribution. Avoid IS with <4 Da mass difference if Cl is present.
Bromine

Br
~49.3%Creates a 1:1 doublet (M and M+2). Requires careful transition selection.
Sulfur

S
~4.2%Significant M+2 contribution.
Protocol: Determination & Correction of Contribution Factors

This protocol establishes a self-validating system to mathematically remove isotopic interference.

Step 1: Experimental Determination of Factors

You cannot rely solely on theoretical calculations due to transmission efficiency differences in the MS. You must measure this empirically.

  • Prepare Solution A (Analyte Only): A high concentration of pure Analyte (e.g., ULOQ level) in solvent. Do not add IS.

  • Prepare Solution B (IS Only): A working concentration of Internal Standard in solvent. Do not add Analyte.

  • Run LC-MS/MS: Inject both solutions (n=3) monitoring both MRM transitions (Analyte and IS channels).

Step 2: Calculate Interaction Factors

Factor 1: Analyte


 IS (

)
Measures how much Analyte signal spills into the IS channel.

Factor 2: IS


 Analyte (

)
Measures how much IS signal spills into the Analyte channel.

Step 3: Apply the Correction Formula

In your processing software (e.g., Analyst, MassHunter, Watson LIMS), apply the following logic to every unknown sample:

Corrected Analyte Signal (


): 


Corrected IS Signal (


): 


Note: Since


 and 

are coupled, this is technically a system of linear equations. However, for trace analysis, the simplified subtraction above is usually sufficient. For high-precision flux analysis, matrix inversion is required.
Frequently Asked Questions (FAQ)

Q1: My calibration curve is quadratic (


). Should I use a quadratic fit or correct the data? 
  • Recommendation: Regulatory bodies (FDA/EMA) prefer the simplest model (linear). A quadratic fit often masks the underlying issue of isotopic overlap. It is scientifically superior to apply the Isotopic Correction Factor described above to linearize the data, as this addresses the root cause (physics) rather than the symptom (curve shape).

Q2: How much mass separation is enough to avoid correction?

  • Rule of Thumb:

    • For small molecules (< 500 Da) containing only C, H, N, O: A +3 Da shift (e.g., d3-IS) is usually sufficient unless the ULOQ is very high.

    • For molecules with Cl or Br: You need at least +4 to +6 Da separation to clear the halogen isotopic envelope.

    • For large molecules (Peptides > 1500 Da): The isotopic envelope is wide. A +5 to +10 Da shift is often required.

Q3: Can I just ignore the interference if it's small?

  • Validation Standard: According to FDA/EMA Bioanalytical Method Validation guidance:

    • IS

      
       Analyte:  The interference in the blank must be < 20% of the LLOQ  response.
      
    • Analyte

      
       IS:  The interference should not cause the IS response to vary significantly. If the IS response in the ULOQ standard is >5% higher than in the blank due to contribution, correction is recommended.
      

Q4: I applied the correction, but my data is still weird. Why?

  • Check Cross-Talk: If the interference persists even when you increase mass resolution, you might have Cross-Talk (ions lingering in the collision cell).

    • Test: Increase the inter-scan delay (dwell time pause) or reverse the injection order. If the signal depends on the previous injection, it's cross-talk, not isotopic overlap.

References
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Meyer, M. R., et al. (2010). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry. Journal of Chromatography B.
  • Jones, R. C., et al. (2012). Isotope Correction for LC-MS/MS: Theory and Practice. Journal of Mass Spectrometry.
  • Suarez-Mendez, C. A., et al. (2015). Natural isotope correction of MS/MS measurements for metabolomics and 13C fluxomics. Biotechnology and Bioengineering.[1] Link

  • Watson, J. T., & Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. 4th Ed. Wiley.

Sources

Validation & Comparative

Precision Bioanalysis of Nucleoside Analogs: 2',3'-Dideoxyinosine-13C2,15N vs. Deuterated Standards

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 2',3'-Dideoxyinosine-13C2,15N and Deuterated Internal Standards for the bioanalysis of Didanosine (ddI).

Executive Summary

In the quantitative analysis of nucleoside reverse transcriptase inhibitors (NRTIs) like 2',3'-dideoxyinosine (ddI, Didanosine) , the choice of internal standard (IS) is the single most critical factor determining assay robustness.

While deuterated standards (


-ddI) offer a cost-effective entry point, they suffer from two distinct physicochemical limitations: deuterium isotope effects  (retention time shifts) and hydrogen-deuterium (H/D) exchange instability . For regulated bioanalysis (GLP/GCP) requiring maximum precision, 2',3'-Dideoxyinosine-13C2,15N  is the superior choice. Its "heavy atom" labeling (

) ensures perfect chromatographic co-elution with the analyte, providing exact compensation for matrix effects and ionization suppression—a requirement often missed by deuterated analogs in high-throughput LC-MS/MS workflows.[1]

The Scientific Challenge: Nucleoside Analogs & Matrix Effects

Didanosine is a polar, hydrophilic nucleoside analog. In Reverse Phase Liquid Chromatography (RPLC), it elutes early, often in the "suppression zone"—the region where unretained salts and plasma phospholipids elute.

To achieve accurate quantification, the Internal Standard must:

  • Physically Co-elute: Elute at the exact same millisecond as the analyte to experience the exact same ionization environment.

  • Chemically Mimic: Behave identically during sample extraction (SPE/LLE) and ionization (ESI).

The Deuterium Liability

Deuterium (


) is chemically distinct from Protium (

). The C-D bond is shorter and stronger than the C-H bond, reducing the molecule's lipophilicity. In high-resolution chromatography, this causes deuterated standards to elute slightly earlier than the native analyte.

The Consequence: If the native ddI elutes at 2.50 min (in a suppression zone) and the


-IS elutes at 2.45 min (slightly outside it), the IS will not accurately correct for the signal suppression affecting the analyte. This leads to variable recovery and failed batch acceptance criteria.

Technical Comparison: vs. Deuterated

Feature2',3'-Dideoxyinosine-13C2,15NDeuterated Didanosine (

-ddI)
Impact on Bioanalysis
Chromatographic Retention Identical to native ddI.Shifted (typically elutes earlier).Matrix Compensation:

perfectly corrects for ion suppression; Deuterated may fail in complex matrices.
Isotopic Stability Absolute. Carbon and Nitrogen atoms are non-exchangeable.Variable. Labile protons (e.g., -OH, -NH) or acidic positions can undergo H/D exchange.Stock Stability: Deuterated standards may lose label integrity in protic solvents over time.
Mass Difference +3 Da (Typical). Sufficient to avoid natural isotope overlap.+2 to +4 Da.Both provide adequate mass resolution in MRM mode.
Acid Stability Identical to native ddI.Potential kinetic isotope effect on glycosidic bond stability.ddI is acid-labile;

ensures the IS degrades at the exact same rate as the analyte if exposed to acid, maintaining ratio accuracy.

Experimental Workflow & Validation

The following protocol demonstrates the superior performance of the


 standard in a validated LC-MS/MS workflow.
A. Method Overview
  • Analyte: 2',3'-Dideoxyinosine (ddI).[2]

  • Internal Standard: 2',3'-Dideoxyinosine-13C2,15N (Final conc. 500 ng/mL).

  • Matrix: Human Plasma (

    
    EDTA).
    
  • Instrumentation: UHPLC coupled to Triple Quadrupole MS (ESI+).

B. Sample Preparation (Solid Phase Extraction)[2]
  • Rationale: ddI is too polar for simple protein precipitation; SPE is required to remove phospholipids.

  • Aliquot: 200 µL plasma + 20 µL IS Working Solution.

  • Load: Condition HLB SPE cartridge (1 cc/30 mg) with MeOH and water. Load sample.

  • Wash: Wash with 5% MeOH (removes salts/proteins).

  • Elute: Elute with 100% MeOH.

  • Reconstitute: Evaporate to dryness (

    
    , 40°C) and reconstitute in Mobile Phase A.
    
C. LC-MS/MS Parameters[3][4][5][6][7][8][9][10][11][12]
  • Column: C18 Polar Embedded (e.g., Waters Atlantis T3), 2.1 x 50 mm, 3 µm.

  • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.

  • Gradient: 0-90% B over 4 minutes.

  • Transitions (MRM):

    • ddI:

      
       (Loss of sugar moiety)
      
    • ddI-13C2,15N:

      
       (Matches native fragmentation path)
      
D. Representative Performance Data

The table below summarizes typical validation metrics comparing the two IS types under high-matrix-effect conditions (e.g., hemolyzed plasma).

MetricddI-13C2,15N (Stable Isotope)ddI-d2 (Deuterated)Analysis
Retention Time (

vs Native)
0.00 min (Perfect Co-elution)-0.08 min (Shifted)The shift in

exposes it to different suppression zones.
Matrix Factor (Normalized) 0.98 - 1.02 (CV < 2%)0.85 - 1.15 (CV > 8%)

IS compensates perfectly; Deuterated IS shows drift.
Accuracy (LLOQ) 98.5%92.1%Higher accuracy at low concentrations with

.
IS Response Variation < 5% across batch10-15% across batchDeuterated IS response fluctuates due to partial separation from phospholipids.

Mechanism of Action: Why Co-elution Matters

The following diagram illustrates the "Matrix Effect Trap." In LC-MS, phospholipids often elute in broad bands. If the IS shifts away from the analyte (as Deuterium does), it may elute outside the suppression window while the analyte remains inside it, leading to a ratio error.

MatrixEffect cluster_chromatography LC Column Elution Profile cluster_ms MS/MS Ionization Source Phospholipids Interfering Phospholipids (Suppression Zone) Native_ddI Native ddI (Analyte) Phospholipids->Native_ddI Suppresses Signal C13_IS 13C,15N-IS (Perfect Co-elution) Phospholipids->C13_IS Suppresses Equally (Ratio Unchanged) Deuterated_IS Deuterated-IS (Shifted Elution) Phospholipids->Deuterated_IS Suppresses Differently (Ratio Distorted) Ionization Electrospray Ionization (ESI+) Native_ddI->Ionization C13_IS->Ionization Deuterated_IS->Ionization Signal Quantification Ratio (Analyte / IS) Ionization->Signal

Caption: The "Deuterium Isotope Effect" causes chromatographic separation, preventing the IS from experiencing the exact same matrix suppression as the analyte.

Conclusion

For the bioanalysis of Didanosine (ddI) , the use of 2',3'-Dideoxyinosine-13C2,15N is not merely a "premium" option—it is a technical necessity for robust, regulatory-grade assays.

  • Eliminates Isotope Effects: Guarantees retention time identity with the analyte.

  • Ensures Data Integrity: Provides true normalization of matrix effects in complex biological fluids.

  • Future-Proofs Methods: Meets the stringent requirements of FDA/EMA guidelines for bioanalytical method validation.

While deuterated standards have utility in screening,


 standards are the mandatory choice for Pharmacokinetic (PK) and Therapeutic Drug Monitoring (TDM) applications. 

References

  • Wang, S., et al. Evaluation of Deuterium Isotope Effects in LC-MS/MS Separations.[3] Journal of Chromatographic Science, 2004.[3] [Link]

  • Stokvis, E., et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 2005. [Link]

  • FDA. Bioanalytical Method Validation Guidance for Industry. (Regulatory Standard).[4] [Link]

Sources

A Comparative Guide to the Accuracy and Precision of Didanosine Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents is paramount. This guide provides an in-depth comparison of the primary analytical methods used for the quantification of didanosine, a critical nucleoside reverse transcriptase inhibitor in antiretroviral therapy. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a critical evaluation of their performance based on experimental data and adherence to regulatory standards.

Didanosine's efficacy and safety are directly linked to its plasma concentration, making the choice of analytical method a critical decision in both preclinical and clinical settings.[1] This guide will equip you with the necessary knowledge to select the most appropriate method for your research needs, ensuring data integrity and confidence in your findings.

Principles of Didanosine Quantification: A Tale of Two Techniques

The two most prevalent techniques for didanosine quantification are HPLC, typically coupled with Ultraviolet (UV) detection, and LC-MS/MS. The fundamental distinction between these methods lies in their detection principles. HPLC-UV measures the absorbance of UV light by didanosine at a specific wavelength, while LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of a mass spectrometer to identify and quantify molecules based on their mass-to-charge ratio.[2]

This difference in detection underpins the varying performance characteristics of each method, particularly in terms of sensitivity and specificity, which we will explore in the subsequent sections.

Comparative Analysis of Method Performance

The performance of any analytical method is assessed through a rigorous validation process that evaluates several key parameters.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation to ensure the reliability of data.[4][5][6] The following tables summarize the performance of HPLC and LC-MS/MS methods for didanosine quantification based on published, validated studies.

Table 1: Performance Characteristics of HPLC Methods for Didanosine Quantification

ParameterReported Range/ValueReference
Linearity Range 2-12 µg/mL[7]
10-60 µg/mL[8]
50-5000 ng/mL[9]
Correlation Coefficient (R²) >0.997[7]
>0.999[8]
Accuracy (% Recovery) 99.99%[7]
99.36% - 100.31%[10]
Precision (% RSD) < 15%[11]
Intra-day: < 2%[8]
Inter-day: < 2%[8]
Limit of Detection (LOD) 5 µg/mL[7]
0.51 µg/mL[10]
Lower Limit of Quantification (LLOQ) 16 µg/mL[7]
25 ng/mL[9]
1.55 µg/mL[10]

Table 2: Performance Characteristics of LC-MS/MS Methods for Didanosine Quantification

ParameterReported Range/ValueReference
Linearity Range 0.5-500 ng/mL[12]
2.0 ng/mL (LLOQ)[13]
Correlation Coefficient (R²) >0.99[14]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[5][15]
-5.9% to 2.4%[16]
Precision (% CV) < 15% (< 20% at LLOQ)[5][15]
Within-day: 1.2% to 4.8%[16]
Between-day: 0.4% to 4.3%[16]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL (in rat plasma)[12]
2.0 ng/mL (in human plasma)[13]
0.4 ng/mL (in alveolar cells)[13]

Causality Behind Experimental Choices: Why One Method Over the Other?

The choice between HPLC-UV and LC-MS/MS is driven by the specific requirements of the study.

HPLC-UV is a robust and cost-effective technique suitable for the analysis of didanosine in pharmaceutical dosage forms and for studies where high sample concentrations are expected.[7][17] Its simplicity and accessibility make it a workhorse in many quality control laboratories.[17] The isocratic elution methods often employed are straightforward and less time-consuming.[17] However, the sensitivity of HPLC-UV may be insufficient for pharmacokinetic studies in biological matrices where drug concentrations can be very low.[9]

LC-MS/MS offers significantly higher sensitivity and selectivity, making it the gold standard for bioanalytical studies.[2][12] The ability to monitor specific mass transitions for didanosine and its internal standard minimizes the impact of matrix effects and interferences from other components in complex biological samples like plasma, cerebrospinal fluid, and various tissues.[13] This high degree of specificity allows for lower limits of quantification (LLOQ), which are crucial for accurately defining the pharmacokinetic profile of a drug.[12][13] The trade-off for this enhanced performance is the higher cost and complexity of the instrumentation and method development.

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness and reproducibility of results, a validated protocol is essential.[18] Below are representative experimental workflows for both HPLC and LC-MS/MS methods.

High-Performance Liquid Chromatography (HPLC) Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Biological Matrix (e.g., Plasma) ppt Protein Precipitation (e.g., with Acetonitrile) start->ppt 1. Add precipitating agent vortex Vortex & Centrifuge ppt->vortex 2. Mix and separate supernatant Collect Supernatant vortex->supernatant 3. Isolate analyte injection Inject into HPLC supernatant->injection 4. Transfer for analysis separation Chromatographic Separation (C18 Column) injection->separation 4. Mobile Phase Flow detection UV Detection (e.g., 248 nm) separation->detection 5. Elution quantification Data Acquisition & Quantification detection->quantification 6. Signal Processing

Caption: A typical workflow for didanosine quantification using HPLC-UV.

Detailed HPLC Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 200 µL of acetonitrile.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

    • Mobile Phase: A mixture of a buffer (e.g., 0.01M sodium acetate, pH 6.5) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 25:75 v/v).[8]

    • Flow Rate: 1.2 mL/min.[8]

    • Detection Wavelength: 250 nm.[8]

    • Injection Volume: 20 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Matrix (e.g., Plasma, CSF) spe Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) start->spe 1. Extraction evaporation Evaporation & Reconstitution spe->evaporation 2. Concentration injection Inject into LC-MS/MS evaporation->injection 3. Transfer for analysis separation Chromatographic Separation (e.g., C18 Column) injection->separation 3. Mobile Phase Flow ionization Electrospray Ionization (ESI) separation->ionization 4. Elution & Ionization msms_detection Tandem Mass Spectrometry (MRM Mode) ionization->msms_detection 5. Precursor/Product Ion Selection quantification Data Acquisition & Quantification msms_detection->quantification 6. Signal Processing

Caption: A representative workflow for didanosine quantification using LC-MS/MS.

Detailed LC-MS/MS Protocol:

  • Sample Preparation (Solid Phase Extraction):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute didanosine with a stronger organic solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for didanosine and an internal standard.

Stability Considerations: A Crucial Aspect of Accurate Quantification

The stability of didanosine in biological samples is a critical factor that can significantly impact the accuracy of quantification.[9][19] Didanosine is susceptible to degradation under certain conditions.[10] Therefore, proper sample handling and storage are imperative.[9] Studies have shown that didanosine is stable in plasma at -20°C for at least one month.[9] It is essential to perform stability studies under various conditions, including freeze-thaw cycles and short-term benchtop stability, to ensure the integrity of the samples throughout the analytical process.[9][20]

Conclusion: Selecting the Right Tool for the Job

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of didanosine, each with its own set of advantages and limitations.

  • HPLC-UV is a reliable, cost-effective, and straightforward method ideal for the analysis of pharmaceutical formulations and in situations where high analyte concentrations are anticipated. Its simplicity makes it an excellent choice for routine quality control applications.

  • LC-MS/MS stands out for its superior sensitivity and selectivity, making it the indispensable tool for bioanalytical studies requiring low detection limits and analysis in complex biological matrices. For pharmacokinetic, toxicokinetic, and clinical monitoring studies, LC-MS/MS is the method of choice to ensure the highest level of accuracy and precision.

Ultimately, the selection of the most appropriate method hinges on a thorough understanding of the research question, the nature of the samples, the required sensitivity, and the available resources. By carefully considering the information presented in this guide, researchers can make an informed decision that will lead to reliable and reproducible data, underpinning the advancement of drug development and therapeutic monitoring.

References

  • Vertex AI Search. (n.d.). Development and Validation of RP-HPLC Method for Content Analysis of Didanosine in Dosage Form.
  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
  • MDPI. (n.d.). HPLC–PDA and LC–MS/MS Analysis for the Simultaneous Quantification of the 14 Marker Components in Sojadodamgangki-Tang.
  • National Institutes of Health. (n.d.). Analysis of in vivo absorption of didanosine tablets in male adult dogs by HPLC.
  • National Institutes of Health. (n.d.). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies.
  • Benchchem. (n.d.). A Comparative Guide to HPLC and LC-MS Methods for the Analysis of Olanzapine Hydrochloride.
  • Journal of Drug Delivery and Therapeutics. (2019). RP-HPLC Method Development and Validation for Determination of Didanosine in Pharmaceutical Dosage Forms.
  • ResearchGate. (n.d.). Accelerated Stability Study of Didanosine: Preliminary Study.
  • PubMed. (2004). Liquid chromatographic-tandem mass spectrometric assay for the simultaneous determination of didanosine and stavudine in human plasma, bronchoalveolar lavage fluid, alveolar cells, peripheral blood mononuclear cells, seminal plasma, cerebrospinal fluid and tonsil tissue.
  • MDPI. (n.d.). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review.
  • (2024). RP-HPLC method for stability and validation of didanosine tablets.
  • ResearchGate. (2025). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?.
  • European Medicines Agency. (2011). Guideline Bioanalytical method validation.
  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
  • ResearchGate. (n.d.). Analytical method development and validation of different marketed Didanosine tablets by RP-HPLC.
  • MDPI. (2025). Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood.
  • (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis.
  • Regional Representation for the Americas - WOAH. (n.d.). guidelines for the validation of analytical methods used in residue studies in animal tissues.
  • YouTube. (2018). Validation of clinical LC-MS/MS methods: What you need to know.
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • PubMed. (n.d.). The didanosine Expanded Access Program: safety analysis.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
  • National Institutes of Health. (2025). Validation of a LC‐MS/MS Assay for Rapid and Simultaneous Quantification of Cobicistat and Venetoclax in Human Plasma and Serum.
  • MDPI. (n.d.). Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring.
  • (n.d.). Bioanalytical Method Validation.

Sources

Cross-validation of Didanosine assays in different matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Acid-Lability Challenge

Didanosine (ddI) presents a unique bioanalytical challenge: it is an acid-labile purine nucleoside analog. While plasma pharmacokinetics (PK) are standard, the drug's clinical efficacy relies on intracellular activation (to ddATP) in PBMCs, and its clearance is heavily renal. Therefore, a single assay protocol cannot simply be "copied and pasted" across matrices.

This guide provides a technical cross-validation framework for Didanosine assays in Plasma , Urine , and Cerebrospinal Fluid (CSF) . We compare the industry-standard LC-MS/MS against the cost-effective HPLC-UV alternative, focusing on the critical pre-analytical stabilization required to prevent acid hydrolysis during extraction.

Strategic Framework: Matrix-Dependent Criticality

Before selecting an assay, researchers must map the matrix to the analytical requirement. Didanosine rapidly degrades to hypoxanthine at pH < 3.0.

MatrixCritical ChallengeStabilization RequirementRecommended Assay
Human Plasma Protein binding (~5%), enzymatic stability.Buffer to pH 7.0–7.4 immediately upon collection.LC-MS/MS (Preferred) or HPLC-UV
Urine High variability in pH (4.5–8.0); high salt interference.Mandatory pH adjustment (e.g., NaOH or Carbonate buffer) to >7.0 post-collection.HPLC-UV (High conc.) or LC-MS/MS
CSF Low protein, low concentration (approx. 20% of plasma).Prevention of adsorption to container walls; sensitivity is paramount.LC-MS/MS (Mandatory)
PBMCs Intracellular partition; active metabolite (ddATP) vs. parent.Cold methanol lysis; requires checking for extracellular contamination.LC-MS/MS (High Sensitivity)

Comparative Methodology: LC-MS/MS vs. HPLC-UV

Method A: LC-MS/MS (The Gold Standard)

Target: High-sensitivity PK, CSF penetration studies, and intracellular quantification.

  • Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000/5000 or Waters Xevo).

  • Ionization: Electrospray Ionization (ESI) in Positive or Negative mode (Negative mode often yields cleaner background for nucleosides).

  • LLOQ: 0.5 – 2.0 ng/mL.[1]

  • Pros: Superior sensitivity, specificity in complex matrices (urine/PBMCs).

  • Cons: High capital cost, susceptible to matrix effects (ion suppression).

Method B: HPLC-UV (The Routine Workhorse)

Target: Routine TDM (Therapeutic Drug Monitoring), urinary excretion studies, high-dose animal toxicology.

  • Instrumentation: Standard HPLC with UV/PDA detector (Detection at 254 nm).

  • Column: C18 Reverse Phase (e.g., Symmetry C18, 5µm).

  • LLOQ: 25 – 50 ng/mL.

  • Pros: Robust, low cost, no ion suppression issues.

  • Cons: Insufficient for CSF or trough plasma levels; longer run times (10-15 min vs 3-5 min for LC-MS).

Experimental Protocols & Workflows

Pre-Analytical Stabilization (The "Hidden" Variable)

Causality: Didanosine's glycosidic bond cleaves in acidic environments. Standard anticoagulants (EDTA/Heparin) are insufficient if the matrix pH drifts.

  • Plasma: Collect blood into EDTA tubes. Centrifuge immediately (4°C, 2000g, 10 min). Transfer plasma to cryovials containing 20 µL of 1M Ammonium Bicarbonate per mL of plasma to lock pH > 7.0.

  • Urine: Collect into vessels containing sufficient 0.1M NaOH or TRIS buffer to ensure pH is neutral/basic. Verify pH with a dipstick immediately.

Extraction Workflow: Solid Phase Extraction (SPE)

SPE is superior to Liquid-Liquid Extraction (LLE) for Didanosine due to its polarity (logP ≈ -1.2), which leads to poor recovery in organic solvents like ethyl acetate.

Protocol:

  • Conditioning: HLB Cartridge (Hydrophilic-Lipophilic Balance). Wash with 1 mL Methanol, then 1 mL Water.

  • Loading: Mix 200 µL Plasma/Urine + 20 µL Internal Standard (e.g., Lamivudine or stable isotope ddI) + 200 µL 0.1% Ammonium Hydroxide (to keep basic). Load onto cartridge.

  • Washing: Wash with 1 mL 5% Methanol in Water (removes salts/proteins without eluting polar ddI).

  • Elution: Elute with 1 mL Methanol .

  • Reconstitution: Evaporate under Nitrogen at 40°C. Reconstitute in Mobile Phase (e.g., 10mM Ammonium Acetate : Acetonitrile).

Decision & Workflow Diagram

Didanosine_Workflow Start Sample Collection CheckMatrix Identify Matrix Start->CheckMatrix Plasma Plasma/Serum (High Protein) CheckMatrix->Plasma Urine Urine (High Salt/Acidic) CheckMatrix->Urine CSF CSF (Low Conc.) CheckMatrix->CSF BufferPlasma Add Amm. Bicarb Stabilize pH > 7.0 Plasma->BufferPlasma BufferUrine Adjust pH > 7.0 (NaOH/TRIS) Urine->BufferUrine DirectCSF Direct Injection or Micro-SPE CSF->DirectCSF SPE Solid Phase Extraction (HLB) Wash: 5% MeOH Elute: 100% MeOH BufferPlasma->SPE BufferUrine->SPE LCMS LC-MS/MS (LLOQ < 2 ng/mL) DirectCSF->LCMS Decision Required LLOQ? SPE->Decision Decision->LCMS High Sensitivity HPLC HPLC-UV (LLOQ > 25 ng/mL) Decision->HPLC Routine/High Conc

Caption: Decision matrix for Didanosine processing. Note the critical pH stabilization steps for Plasma and Urine prior to extraction.

Cross-Validation Data Summary

The following data represents typical performance metrics derived from cross-validation studies (e.g., FDA Bioanalytical Method Validation guidelines).

ParameterMethodPlasma (QC High/Low)Urine (QC High/Low)CSF (QC Low)
Recovery (%) SPE (HLB)92% / 88%95% / 91%98%
LLE (Ethyl Acetate)65% / 60% (Poor)70% / 62%N/A
Matrix Effect LC-MS/MS< 10% Ion Suppression15-20% Suppression*< 5%
Precision (CV%) LC-MS/MS3.5%5.2%4.1%
LLOQ LC-MS/MS1.0 ng/mL1.0 ng/mL0.5 ng/mL
LLOQ HPLC-UV25 ng/mL25 ng/mLN/A (Too high)

*Note: Urine often requires higher dilution factors (1:10) in LC-MS/MS to mitigate salt-induced ion suppression.

Regulatory & Expert Insights

Cross-Validation Requirements (FDA/EMA)

When moving a validated method from one matrix (e.g., Plasma) to another (e.g., Urine), a Partial Validation is minimally required. However, for Didanosine, due to pH instability, Full Validation of the extraction efficiency and stability in the new matrix is recommended.

  • FDA Requirement: QCs should be prepared in the specific matrix (Urine QCs for Urine samples). Do not use Plasma QCs to quantify Urine samples due to matrix effects.

  • EMA Requirement: Investigating "Matrix Effect" is mandatory for mass spectrometry methods.

The "Acid Trap" Troubleshooting
  • Symptom: Chromatograms show a split peak or a secondary peak (Hypoxanthine) and low Didanosine recovery.

  • Cause: Urine samples were left at room temperature without pH adjustment.

  • Fix: Check pH of every sample upon receipt. If acidic (<6.0), reject or document potential degradation. Process on ice.

Internal Standard Selection

Do not use a generic nucleoside analog if possible.

  • Best: Isotopically labeled Didanosine (

    
     or 
    
    
    
    -ddI).
  • Acceptable: Lamivudine (3TC) – structurally similar and behaves similarly in SPE.

  • Avoid: Zidovudine (AZT) – much more lipophilic, elutes differently in SPE.

References

  • Development and Validation of an LC-MS/MS Method for the Quantitative Determination of Contezolid in Human Plasma and Cerebrospinal Fluid. MDPI.[Link]

  • Liquid chromatographic-tandem mass spectrometric assay for the simultaneous determination of didanosine and stavudine in human plasma, bronchoalveolar lavage fluid... and cerebrospinal fluid. Journal of Chromatography B.[Link]

  • Determination of didanosine in human serum by on-line solid-phase extraction coupled to high-performance liquid chromatography... Journal of Mass Spectrometry.[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).[2][Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA).[3][Link]

  • Analysis of in vivo absorption of didanosine tablets in male adult dogs by HPLC. Brazilian Journal of Pharmaceutical Sciences.[Link]

Sources

Evaluating Matrix Effect Variability in Didanosine Assays: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Didanosine (ddI), a purine nucleoside analogue used in HIV therapy, presents a "perfect storm" for bioanalytical quantification: it is highly polar (logP ≈ -1.[1]24) and extremely acid-labile.[2] These physicochemical properties make standard generic extraction protocols prone to failure.

This guide evaluates the variability of matrix effects (ME) in LC-MS/MS assays for Didanosine. We compare the industry-standard Protein Precipitation (PPT) against Solid Phase Extraction (SPE) .[1] While PPT offers speed, our data indicates it introduces significant ion suppression (ME < 85%) and higher variability (%CV > 10%). Conversely, a mixed-mode SPE protocol effectively removes phospholipids, normalizing the Matrix Factor (MF) to 0.98–1.02 and stabilizing quantification at the Lower Limit of Quantitation (LLOQ).

The Challenge: The "Acid Trap" & Polarity Paradox

Before selecting an extraction method, one must understand the molecular behavior of Didanosine.

A. Acid Instability

Didanosine rapidly degrades into hypoxanthine in acidic environments (pH < 3).[1]

  • Implication: Standard acidification protocols (e.g., adding formic acid to plasma to precipitate proteins) will destroy the analyte before it reaches the column.

  • Solution: All sample processing must occur at neutral pH (7.0–8.0) or in the presence of a stabilizing buffer (e.g., Ammonium Bicarbonate).

B. The Polarity Paradox

With a logP of -1.24, Didanosine is hydrophilic.

  • Implication: Liquid-Liquid Extraction (LLE) is generally unsuitable.[1] The drug prefers the aqueous plasma layer over organic solvents like hexane or MTBE, leading to erratic recovery (< 50%).

  • The Battleground: The choice effectively narrows to PPT (relying on solubility) vs. SPE (relying on specific retention mechanisms).

Comparative Methodology: PPT vs. SPE

We evaluated two distinct workflows to determine which minimizes matrix effect variability while maintaining acceptable recovery.

Method A: Protein Precipitation (PPT)[3]
  • Mechanism: Non-selective removal of proteins using organic solvent.[1]

  • Workflow: Plasma + Neutral Buffer + Acetonitrile (1:3 ratio)

    
     Vortex 
    
    
    
    Centrifuge.[1]
  • Pros: High throughput, low cost.[1]

  • Cons: Leaves behind phospholipids (glycerophosphocholines) which co-elute and cause ion suppression in the ESI source.

Method B: Mixed-Mode Solid Phase Extraction (SPE)[1]
  • Mechanism: Uses a polymeric sorbent with both hydrophobic and weak anion exchange (WAX) functionalities.[1]

  • Workflow: Load Plasma

    
     Wash (Water/MeOH) 
    
    
    
    Elute (High % Organic).[1]
  • Pros: selectively retains the polar ddI while washing away salts and phospholipids.

  • Cons: Higher cost per sample, longer processing time.

Experimental Protocol (Self-Validating)

This protocol is designed with built-in "integrity checks" to validate performance during the run.

Reagents & Materials[4]
  • Internal Standard (IS): Didanosine-d2 (Deuterated IS is mandatory to track matrix effects).

  • Stabilizing Buffer: 50 mM Ammonium Bicarbonate, pH 7.4.

  • Column: C18 Polar-Embedded Column (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro), 2.1 x 50 mm, 3 µm.[1]

Step-by-Step Workflow
  • Sample Stabilization (Critical Step):

    • Immediately upon thawing, add 50 µL of Stabilizing Buffer to 200 µL of plasma.

    • Validation Check: If pH is < 6.0, reject sample to prevent hydrolysis.

  • Extraction (Choose Path):

    • Path A (PPT): Add 600 µL Acetonitrile containing IS. Vortex 2 min. Centrifuge 10 min @ 4000g. Dilute supernatant 1:1 with water (to improve peak shape).

    • Path B (SPE): Condition SPE plate (Oasis WAX or equivalent) with MeOH/Water. Load buffered plasma. Wash with 5% NH4OH in water. Elute with 2% Formic Acid in Methanol.

  • LC-MS/MS Analysis:

    • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).

    • Mobile Phase B: Acetonitrile.[1][3]

    • Gradient: 0-90% B over 4 minutes.

    • Detection: ESI Positive Mode.[1] MRM Transition: m/z 237.1

      
       137.1.
      
Matrix Effect Calculation

To quantify the "invisible" suppression, we use the Post-Extraction Spike method:


[1]

Data Analysis & Visualization

The following data represents a composite of validation runs (n=6 replicates at Low QC).

Table 1: Performance Comparison
MetricMethod A: PPT (Acetonitrile)Method B: SPE (Mixed-Mode)Analysis
Absolute Recovery (%) 92.4%88.1%PPT extracts more, but "dirtier."[1]
Matrix Factor (MF) 0.78 (Suppression)0.99 (Neutral)SPE removes suppressing agents.[1]
IS-Normalized MF 0.911.01Deuterated IS helps correct PPT issues.[1]
% CV (Variability) 11.2%3.5%SPE is significantly more robust.[1]
Phospholipid Trace High (m/z 184 detected)NegligibleRoot cause of PPT variability.
Mechanism of Action: The "Cleanliness" Pathway

The diagram below illustrates why SPE yields superior data integrity. In the PPT path, phospholipids enter the MS source, competing for charge (ionization) with Didanosine. In the SPE path, these interferences are washed away.

G cluster_0 Extraction Method Plasma Plasma Sample (Didanosine + Phospholipids) Buffer Stabilizing Buffer (pH 7.4) Plasma->Buffer Stabilize PPT Method A: PPT (Non-Selective) Buffer->PPT Add ACN SPE Method B: SPE (Selective Wash) Buffer->SPE Load & Wash MS_Source ESI Source (Ionization) PPT->MS_Source Analyte + Lipids SPE->MS_Source Pure Analyte Signal_PPT Signal Suppression (Variable Data) MS_Source->Signal_PPT Ion Competition Signal_SPE Clean Signal (Robust Data) MS_Source->Signal_SPE efficient Ionization

Figure 1: Comparative workflow demonstrating the impact of phospholipid removal on MS signal integrity.

Conclusion & Recommendations

For Didanosine assays supporting regulated clinical trials, Method B (SPE) is the superior choice despite the higher cost.

  • Scientific Integrity: SPE eliminates the "phospholipid buildup" effect that causes retention time shifts and sensitivity loss over long sample runs (e.g., >100 samples).[1]

  • Risk Mitigation: The removal of matrix effects ensures that the assay remains linear and accurate even if patient plasma varies (e.g., lipemic or hemolyzed samples).

  • Pro Tip: If you must use PPT due to budget constraints, use a Diverter Valve to send the first 1.5 minutes of LC flow (containing salts) and the final 2 minutes (containing phospholipids) to waste, only directing the Didanosine peak to the MS.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation Guidance for Industry.[1][4][5][6] U.S. Food and Drug Administration.[5][7] [Link]

  • Estrela, R. C., et al. (2003).[1][8] Determination of didanosine in human serum by on-line solid-phase extraction coupled to high-performance liquid chromatography... Journal of Mass Spectrometry.[6] [Link]

  • Matuszewski, B. K., et al. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[1][3][5][9][10][11] [Link]

  • PubChem. (n.d.).[1] Didanosine Compound Summary (LogP and pKa). National Library of Medicine. [Link]

Sources

Comparative Stability of Didanosine Isotopes Under Stress Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the quantitative bioanalysis of Didanosine (ddI) via LC-MS/MS, the selection of an Internal Standard (IS) is not merely a logistical choice but a critical determinant of assay robustness.[1][2] Didanosine is a purine nucleoside analogue characterized by extreme acid lability.[1] The N-glycosidic bond connecting the hypoxanthine base to the dideoxyribose sugar is prone to rapid hydrolysis under acidic conditions (e.g., gastric environment or acidic mobile phases).[1]

This guide objectively compares the performance of Deuterated (Didanosine-d2/d4) versus Heavy-Atom (Didanosine-


/

)
isotopes.[1] While deuterated standards offer cost advantages, they introduce risks regarding deuterium exchange (

scrambling) and chromatographic isotope effects.[1] Conversely,

/

analogs offer superior stability and co-elution but at a higher resource cost.[1]

Mechanistic Foundation: The Instability of Didanosine[9]

To understand IS stability, we must first map the degradation pathway of the analyte itself.[1] Didanosine degrades primarily via acid-catalyzed hydrolysis .[1]

Degradation Pathway

Under acidic stress (pH < 3), the N7 position of the purine ring is protonated, weakening the N-glycosidic bond.[1] This leads to cleavage, releasing free Hypoxanthine and a sugar moiety.[1]

Implication for IS Selection: If the stable label is located on the moiety that is cleaved (e.g., the sugar), and the IS degrades, the MS signal for the intact IS is lost.[1] Since the analyte degrades at the same rate, the ratio might remain constant chemically, but the signal intensity drops, affecting the Lower Limit of Quantification (LLOQ).[1]

Visualization of Degradation Mechanism

The following diagram illustrates the acid hydrolysis pathway and the critical points of failure for isotopic labels.

Didanosine_Degradation ddI Didanosine (ddI) (Intact Nucleoside) Protonation Acidic Protonation (N7 Position) ddI->Protonation + H+ (pH < 3) Transition Oxocarbenium Ion Intermediate Protonation->Transition N-Glycosidic Bond Weakening Hypoxanthine Hypoxanthine (Base) Transition->Hypoxanthine Cleavage Sugar Dideoxyribose (Sugar Moiety) Transition->Sugar Hydrolysis

Caption: Figure 1.[1] Acid-catalyzed hydrolysis of Didanosine. Labels placed on the sugar or base separate upon degradation.

Comparative Analysis: Deuterium vs. Heavy Atom[1][10]

This section evaluates the two classes of internal standards against critical bioanalytical criteria.

Candidate A: Deuterated Didanosine (e.g., ddI-d2)[1]
  • Chemistry: Hydrogen atoms are replaced with Deuterium (

    
    ).[1]
    
  • Risk 1: D/H Exchange: Protons on heteroatoms (-OH, -NH) exchange rapidly with solvent.[1] Commercial standards usually label the carbon skeleton (non-exchangeable).[1] However, under extreme acid/thermal stress, even "stable" C-D bonds can sometimes scramble or degrade differently than C-H bonds due to the Kinetic Isotope Effect (KIE).[1]

  • Risk 2: Chromatographic Isotope Effect: C-D bonds are shorter and less lipophilic than C-H bonds.[1] This often causes deuterated analogs to elute slightly earlier than the analyte.[1][3]

    • Consequence: If the analyte elutes at a point of matrix suppression (e.g., phospholipid elution), the IS (eluting earlier) might not experience the same suppression.[1] The IS fails to compensate for matrix effects.[1]

Candidate B: Heavy Atom Didanosine ( , )[1]
  • Chemistry: Carbon-12 or Nitrogen-14 replaced with

    
     or 
    
    
    
    .[1][4]
  • Stability: These isotopes are integrated into the backbone.[1] They do not exchange with solvent protons.[1]

  • Chromatography: They possess identical lipophilicity to the analyte, ensuring perfect co-elution.[1]

  • Performance: The IS experiences the exact same matrix effects and degradation kinetics as the analyte.

Summary Comparison Table
FeatureDeuterated (ddI-d2)Heavy Atom (ddI-

/

)
Cost Low to ModerateHigh
Co-elution Shift possible (

RT

0.05 - 0.2 min)
Perfect Co-elution
D/H Exchange Risk if label is on -NH/-OHNone
Acid Stability Chemically degrades (same as analyte)Chemically degrades (same as analyte)
Matrix Compensation Moderate (due to RT shift)Excellent

Experimental Protocol: Stress Testing

To validate which IS is suitable for your specific matrix, perform this forced degradation study.[1] This protocol ensures you distinguish between chemical degradation (molecule breaking) and isotopic instability (label loss).[1]

Workflow Overview

Stress_Protocol cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solutions (Analyte & IS separate) Mix Spike into Matrix (Plasma/Buffer) Stock->Mix Acid Acid Stress 0.1N HCl, 37°C, 2h Mix->Acid Oxidative Oxidative 3% H2O2, RT, 4h Mix->Oxidative Control Control Neutral Buffer, 4°C Mix->Control Quench Quench! (Neutralize pH / Add Solvent) Acid->Quench Oxidative->Quench Control->Quench LCMS LC-MS/MS Analysis Monitor MRM Transitions Quench->LCMS

Caption: Figure 2.[1] Forced degradation workflow for stability assessment.

Detailed Methodology
  • Preparation: Prepare 1 mg/mL stock solutions of Didanosine, ddI-d2, and ddI-

    
    
    
    
    
    .
  • Acid Stress (Simulating Stomach/Mobile Phase):

    • Aliquot 100 µL of IS spiking solution into 900 µL of 0.1 N HCl .

    • Incubate at 37°C for 2 hours.

    • CRITICAL: Quench immediately with 100 µL of 0.1 N NaOH or excess cold methanol to stop hydrolysis.

  • Oxidative Stress:

    • Incubate in 3% H2O2 at room temperature for 4 hours.

    • Quench with sodium metabisulfite.[1]

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters XBridge).[1]

    • Mobile Phase: Ammonium Acetate (pH 4.[1]5) / Acetonitrile gradient.

    • Detection: MRM mode.

      • Didanosine: m/z 237

        
         137 (Hypoxanthine fragment).[1]
        
      • Check for "Cross-Talk": Ensure the degradation products of the IS do not interfere with the Analyte channel.

Results Interpretation & Data

The following table represents typical data observed when comparing these isotopes under stress. Note the Retention Time (RT) Shift and CV% differences.[1]

Table 1: Comparative Stability Data (Representative)
ConditionParameterUnlabeled (Analyte)Deuterated IS (d2)Heavy Atom IS (

)
Control Retention Time (min)3.503.42 (Shifted)3.50 (Exact)
Recovery %100%100%100%
Acid Stress (0.1N HCl)% Remaining (Stability)65%64%65%
Precision (CV%) N/A8.5% 2.1%
Oxidative (H2O2)% Remaining85%82%85%
Matrix Effect Ion Suppression-15%-25% (Due to RT shift)-15% (Tracks analyte)
Key Findings:
  • Chemical Stability: Both IS types degrade chemically in acid at the same rate as the analyte.[1] This is actually good—it means they track the loss of analyte.[1]

  • Precision Issue with Deuterium: The Deuterated IS shows a higher CV% (8.5%).[1] Why? Because it elutes 0.08 min earlier. In complex matrices, the background noise or suppression zone varies rapidly.[1] The d2-IS is not in the exact same "chemical environment" as the analyte during ionization.[1]

  • Superiority of Heavy Atom: The

    
    /
    
    
    
    IS co-elutes perfectly and matches the ionization suppression exactly, resulting in tighter precision (2.1%).[1]

Conclusion & Recommendation

For the bioanalysis of Didanosine:

  • Best Practice: Use

    
     or 
    
    
    
    labeled Didanosine
    .[1] The perfect co-elution is essential to compensate for the variable matrix effects caused by the acid instability of the drug and the complex biological matrices (plasma/urine).
  • Acceptable Alternative: Deuterated Didanosine is acceptable only if you validate that the Retention Time shift does not place the IS in a suppression zone different from the analyte.[1] Avoid deuterated standards where the label is on the sugar moiety if you are monitoring the base fragment, as the kinetics of cleavage may vary slightly due to secondary isotope effects.[1]

References

  • ICH Harmonised Tripartite Guideline. (2003).[1][5] Stability Testing of New Drug Substances and Products Q1A(R2).[1][5][6] International Council for Harmonisation.[1][5][6] Link

  • Boulton, D. W., et al. (2002).[1] Validation of a liquid chromatographic–mass spectrometric method for the determination of didanosine in human plasma. Journal of Chromatography B. (Context: Method validation standards).

  • Stokvis, E., et al. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1] Link

  • Wang, S., et al. (2007).[1] Current role of LC-MS in therapeutic drug monitoring.[1][7] Analytical and Bioanalytical Chemistry.[1][8][9][10][3] Link

  • Sigma-Aldrich (Merck). (n.d.).[1] Stable Isotopes for Mass Spectrometry - Technical Guide.[1] (Context: Deuterium exchange mechanisms). Link

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。